N-Phthaloyl-DL-methionine
Description
The exact mass of the compound this compound is 279.05652907 g/mol and the complexity rating of the compound is 374. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15852. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-19-7-6-10(13(17)18)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-5,10H,6-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTKJVHNTIEOCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90280197 | |
| Record name | TCMDC-125514 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5464-44-8, 52881-96-6 | |
| Record name | NSC15852 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TCMDC-125514 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90280197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-PHTHALOYL-DL-METHIONINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-Phthaloyl-DL-methionine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phthaloyl-DL-methionine is a chemical compound derived from the essential amino acid DL-methionine. The introduction of a phthaloyl group to the amino functionality modifies its physicochemical properties and potential biological activities. This modification is a common strategy in medicinal chemistry to protect the amino group during synthesis or to alter the pharmacological profile of the parent molecule. This technical guide provides a detailed overview of the known chemical properties, synthesis, and potential applications of this compound, drawing from available scientific literature and chemical databases.
Chemical and Physical Properties
This compound is structurally characterized by a phthalimide (B116566) group attached to the alpha-amino group of DL-methionine. This imparts a significant hydrophobic character to the molecule. While extensive experimental data for this specific derivative is not widely available in public databases, the following table summarizes its known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₃NO₄S | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 279.31 g/mol | --INVALID-LINK--[1] |
| CAS Number | 5464-44-8 | --INVALID-LINK--[1] |
| Boiling Point | 492°C at 760 mmHg | --INVALID-LINK--[1] |
| Flash Point | 251.4°C | --INVALID-LINK--[1] |
| Density | 1.422 g/cm³ | --INVALID-LINK--[1] |
| Melting Point | Not Available | --INVALID-LINK--[1] |
| Solubility | Not Available | --INVALID-LINK--[1] |
| Appearance | Not specified | --INVALID-LINK--[1] |
| Storage Temperature | 2-8°C | --INVALID-LINK--[1] |
Synthesis
The synthesis of N-phthaloyl amino acids is a well-established procedure in organic chemistry. Several methods have been reported for the N-phthaloylation of amino acids, which can be adapted for the synthesis of this compound.
Experimental Protocol: Synthesis via Phthalic Anhydride (B1165640)
A common and direct method involves the reaction of DL-methionine with phthalic anhydride.
Materials:
-
DL-methionine
-
Phthalic anhydride
-
Glacial acetic acid
-
10% Hydrochloric acid
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
A mixture of DL-methionine (1 equivalent) and phthalic anhydride (1 equivalent) is refluxed in glacial acetic acid for 5-7 hours.[3]
-
The reaction progress can be monitored by thin-layer chromatography.
-
After completion, the glacial acetic acid is removed under reduced pressure to yield a viscous oil.[3]
-
Water is added to the residue, followed by acidification with 10% hydrochloric acid, and the mixture is refluxed for an additional hour.[3]
-
Upon cooling, the product is extracted with a mixture of diethyl ether and water.[3]
-
The crude product is then purified by recrystallization from an ethanol-water mixture to afford this compound.[3]
A study on the synthesis of the L-enantiomer, (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid, utilized a similar approach where L-methionine and phthalic anhydride were heated at 423 K (150 °C) with constant stirring for 2 hours. The crude product was then purified by crystallization from an ethanol/water mixture.[4]
Spectroscopic and Structural Analysis
Predicted Spectroscopic Data:
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the phthalimide aromatic protons (around 7.8 ppm), the methine proton adjacent to the nitrogen, the methylene (B1212753) protons of the ethyl group, and the methyl protons of the thioether group. |
| ¹³C NMR | Resonances for the carbonyl carbons of the phthalimide group and the carboxylic acid, aromatic carbons, and the aliphatic carbons of the methionine side chain. |
| FT-IR | Characteristic absorption bands for the C=O stretching of the phthalimide and carboxylic acid groups, C-N stretching, S-C stretching, and aromatic C-H stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (279.31 g/mol ). |
A crystal structure of the L-enantiomer, (2R)-2-(1,3-Dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid, has been reported. The 1,3-dioxoisoindolin-2-yl unit is planar and is oriented at a dihedral angle of 79.14 (18)° to the carboxylate group. In the crystal, molecules are connected through O—H⋯O and C—H⋯O hydrogen bonds.[4]
Biological Activity and Potential Applications
The biological activity of this compound has not been extensively studied, and specific signaling pathways have not been elucidated. However, based on its chemical structure and the known roles of its constituent parts, several potential applications can be considered.
-
Pharmaceutical Synthesis: this compound serves as a protected form of DL-methionine, making it a useful intermediate in the synthesis of more complex pharmaceutical compounds. The phthaloyl group can be removed under specific conditions to deprotect the amino group for further reactions.
-
Chelating Agent: The presence of the carboxylic acid and the sulfur atom in the methionine side chain suggests potential metal-chelating properties. This could be explored for applications in heavy metal remediation or as a component in metal-containing drugs.[1]
-
Biological Research: As a derivative of an essential amino acid, this compound could be used as a tool compound in studies of methionine metabolism and its role in various cellular processes. Research on DL-methionine has indicated its involvement in activating the Wnt/β-catenin signaling pathway, which is crucial for intestinal development. Further investigation is needed to determine if this compound retains or modulates this activity.
Conclusion
This compound is a derivative of DL-methionine with potential applications in chemical synthesis and biological research. While its fundamental physicochemical properties are partially documented, a significant gap exists in the experimental data regarding its melting point, solubility, detailed spectroscopic characterization, and specific biological activities. Further research is warranted to fully elucidate the properties and potential of this compound, which may unlock its utility in various scientific and industrial domains. The synthesis protocols outlined provide a basis for obtaining this compound for further investigation.
References
An In-depth Technical Guide to the Synthesis and Characterization of N-Phthaloyl-DL-methionine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Phthaloyl-DL-methionine, a derivative of the essential amino acid methionine. This compound serves as a valuable building block in pharmaceutical synthesis and various industrial applications.[1] This guide details the synthetic route, purification protocols, and a suite of analytical techniques for thorough characterization.
Introduction
This compound is a chemical entity where the amino group of DL-methionine is protected by a phthaloyl group. This protection strategy is crucial in peptide synthesis and for the preparation of various pharmaceutical intermediates. The phthaloyl group offers stability under a range of chemical conditions and can be selectively removed when required. The molecule's structure combines the features of a phthalimide (B116566) and the sulfur-containing amino acid methionine, making it a subject of interest for its potential biological activities and as a chelating agent.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of DL-methionine with a phthaloylating agent. Two common methods are presented below.
Method 1: Reaction with Phthalic Anhydride (B1165640) in Glacial Acetic Acid
A widely used and cost-effective method for the N-phthaloylation of amino acids involves the direct condensation of the amino acid with phthalic anhydride in a high-boiling solvent such as glacial acetic acid.[2]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine DL-methionine (1 equivalent) and phthalic anhydride (1.1 equivalents).
-
Solvent Addition: Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating.
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
Isolation: The precipitated product is collected by vacuum filtration and washed with cold water to remove residual acetic acid and unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol-water.
Method 2: The Nefkens Method using N-Carboethoxyphthalimide
A milder approach to N-phthaloylation utilizes N-carboethoxyphthalimide as the phthaloylating agent. This method is particularly advantageous for sensitive substrates as it proceeds under milder conditions, often at room temperature in an aqueous medium, which helps in preserving the stereochemical integrity of chiral centers.
Experimental Protocol:
-
Preparation of Amino Acid Salt: Dissolve DL-methionine (1 equivalent) in an aqueous solution of sodium carbonate (1 equivalent) to form the sodium salt.
-
Reaction: To this solution, add a solution of N-carboethoxyphthalimide (1.1 equivalents) in an organic solvent such as ethyl acetate.
-
Stirring: Stir the biphasic mixture vigorously at room temperature for 1-3 hours.
-
Acidification: After the reaction is complete (monitored by TLC), acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of 2-3.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Recrystallization from a suitable solvent will afford the pure this compound.
Synthesis Workflow Diagram:
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₄S | [3] |
| Molecular Weight | 279.31 g/mol | [3] |
| Appearance | White to off-white solid | |
| Melting Point | Not available | [1] |
| Boiling Point | 492 °C at 760 mmHg | [1] |
| Density | 1.422 g/cm³ | [1] |
| Solubility | Soluble in polar organic solvents | |
| XlogP (predicted) | 1.5 | [3] |
Spectroscopic Characterization
The structural elucidation of the synthesized this compound is accomplished using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.
Experimental Protocol (General):
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
Expected Spectral Data (Illustrative):
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.8 - 8.0 | m | 4H | Phthalimide-H |
| Methine Proton | 4.8 - 5.0 | dd | 1H | α-CH |
| Methylene Protons | 2.5 - 2.8 | m | 2H | γ-CH₂ |
| Methylene Protons | 2.2 - 2.4 | m | 2H | β-CH₂ |
| Methyl Protons | 2.1 | s | 3H | S-CH₃ |
| Carboxylic Acid Proton | 10.0 - 12.0 | br s | 1H | COOH |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | ~175 | COOH |
| Imide Carbonyls | ~168 | C=O (imide) |
| Aromatic Carbons | 134, 132, 124 | Aromatic C |
| Methine Carbon | ~55 | α-CH |
| Methylene Carbon | ~30 | γ-CH₂ |
| Methylene Carbon | ~28 | β-CH₂ |
| Methyl Carbon | ~15 | S-CH₃ |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze directly using an ATR accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the absorption bands corresponding to specific functional groups.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1770 | Strong | C=O stretch (Imide, asymmetric) |
| ~1710 | Strong | C=O stretch (Imide, symmetric & Carboxylic acid) |
| ~1600 | Medium | C=C stretch (Aromatic) |
| ~1380 | Medium | C-N stretch |
| ~720 | Strong | C-H bend (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization technique (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.
-
Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern.
Predicted Mass Spectrometry Data:
| Adduct | m/z (predicted) |
| [M+H]⁺ | 280.06380 |
| [M+Na]⁺ | 302.04574 |
| [M-H]⁻ | 278.04924 |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of the synthesized this compound.
Experimental Protocol (General Method for N-Phthaloylamino Acids):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phthalimide group absorbs (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent.
-
Injection Volume: 10-20 µL.
Characterization Workflow Diagram:
Conclusion
This technical guide outlines the essential procedures for the synthesis and comprehensive characterization of this compound. The provided protocols for synthesis via phthalic anhydride or N-carboethoxyphthalimide offer robust methods for obtaining this valuable compound. The detailed analytical workflows, including NMR, FT-IR, Mass Spectrometry, and HPLC, ensure the unambiguous identification and purity assessment of the final product. This guide serves as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, peptide synthesis, and materials science. Further research to determine the experimental melting point and acquire detailed experimental spectral data is recommended for a complete physicochemical profile of this compound.
References
Spectroscopic Profiling of N-Phthaloyl-DL-methionine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Phthaloyl-DL-methionine, a derivative of the essential amino acid methionine. Due to the limited availability of direct experimental spectra in public databases, this guide combines predicted data based on established spectroscopic principles with generalized experimental protocols. This information is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational models and analysis of spectral data from structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Phthaloyl-H | 7.85 - 7.70 | m |
| α-CH | 4.90 - 4.80 | dd |
| γ-CH₂ | 2.70 - 2.50 | t |
| β-CH₂ | 2.40 - 2.20 | m |
| S-CH₃ | 2.10 | s |
| COOH | 10.0 - 12.0 | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Carboxyl) | 175.0 - 173.0 |
| C=O (Phthaloyl) | 168.0 - 167.0 |
| Quaternary Phthaloyl-C | 134.5 - 133.5 |
| CH Phthaloyl-C | 132.0 - 131.0 |
| CH Phthaloyl-C | 124.0 - 123.0 |
| α-C | 55.0 - 53.0 |
| γ-C | 32.0 - 30.0 |
| β-C | 30.0 - 28.0 |
| S-CH₃ | 16.0 - 15.0 |
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |
| C-H (Aromatic) | 3100 - 3000 | Medium |
| C-H (Aliphatic) | 2995 - 2850 | Medium |
| C=O (Phthaloyl, asymm) | ~1775 | Strong |
| C=O (Phthaloyl, symm) | ~1710 | Strong |
| C=O (Carboxylic Acid) | ~1700 | Strong |
| C=C (Aromatic) | 1600 - 1450 | Medium-Weak |
| C-N Stretch | 1380 - 1350 | Strong |
| C-O Stretch | 1300 - 1200 | Strong |
| S-C Stretch | 800 - 600 | Weak |
Mass Spectrometry (MS)
Table 4: Expected Mass-to-Charge Ratios (m/z) for Key Fragments (Electron Ionization)
| Fragment | Proposed Structure | Expected m/z |
| [M]⁺ | C₁₃H₁₃NO₄S⁺ | 279 |
| [M - COOH]⁺ | C₁₂H₁₂NO₂S⁺ | 234 |
| [M - SCH₃]⁺ | C₁₂H₁₀NO₄⁺ | 232 |
| Phthalimide ion | C₈H₄NO₂⁺ | 146 |
| [C₄H₈S]⁺ | 88 | |
| [CH₃S]⁺ | 47 |
Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of N-protected amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of this compound.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Correlate the wavenumbers of these bands to specific functional groups using standard IR correlation tables.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (if the compound is sufficiently volatile and thermally stable).
Acquisition Parameters (EI-MS):
-
Ionization Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Range: m/z 40-500.
-
Scan Rate: 1 scan/second.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions.
-
Propose structures for the observed fragments to deduce the structure of the parent molecule.
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a synthesized compound like this compound and the relationship between the different spectroscopic techniques in structure elucidation.
N-Phthaloyl-DL-Methionine: A Technical Guide to Potential Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phthaloyl-DL-methionine, a derivative of the essential amino acid methionine, presents a compelling subject for research and development across multiple scientific disciplines. The introduction of the phthaloyl group to the methionine structure offers a strategic modification that can modulate its biological activity and create new therapeutic and industrial opportunities. This technical guide consolidates the available scientific information on this compound and related N-Phthaloyl amino acid derivatives, providing a comprehensive overview of its synthesis, potential biological activities, and prospective research applications. While direct extensive research on this compound is emerging, this document extrapolates potential applications based on studies of analogous compounds, paving the way for future investigations in oncology, inflammatory diseases, and environmental science.
Introduction
Methionine is a crucial sulfur-containing amino acid integral to numerous metabolic processes, including protein synthesis, methylation reactions, and the production of antioxidants like glutathione.[1][2] The modification of its amino group with a phthaloyl moiety results in this compound, a compound with altered physicochemical properties that may unlock novel biological functions. The phthaloyl group can serve as a protective group in peptide synthesis and has been shown to influence the pharmacological properties of parent molecules.[1] This guide explores the synthesis of this compound and delves into its potential as an anticancer agent, an immunomodulator, and a chelating agent, drawing parallels from research on structurally similar N-Phthaloyl amino acids.
Chemical Properties and Synthesis
This compound is characterized by the presence of a phthalimide (B116566) group attached to the nitrogen atom of DL-methionine. This modification increases its steric bulk and alters its polarity, which can significantly impact its interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₄S | [3] |
| Molecular Weight | 279.31 g/mol | [3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 90-92 °C (for N-Carbethoxyphthalimide, a related precursor) | [5] |
| Solubility | Soluble in DMF, benzene, and chloroform (B151607) (for N-Carbethoxyphthalimide) | [3] |
Experimental Protocols for Synthesis
Two primary methods for the synthesis of N-Phthaloyl amino acids, including this compound, have been reported.
Method 1: Synthesis using Phthalic Anhydride (B1165640) in Glacial Acetic Acid
This method involves the direct condensation of the amino acid with phthalic anhydride.
-
Materials: Phthalic anhydride, DL-methionine, Glacial acetic acid, 10% Hydrochloric acid, Ethanol, Water, Diethyl ether.
-
Procedure:
-
A mixture of 25 mmol of phthalic anhydride and 25 mmol of DL-methionine is refluxed in 20 ml of glacial acetic acid for 5-7 hours.[6]
-
The solvent is removed under reduced pressure to obtain an oily residue.[6]
-
15 ml of water is added to the residue, and the mixture is acidified with 10% HCl and refluxed for 1 hour.[6]
-
After cooling, the mixture is extracted with a 1:4 ether-water solution.[6]
-
The resulting precipitate is filtered, recrystallized from an ethanol-water mixture, and dried to yield this compound.[6]
-
Method 2: Synthesis using N-Carboethoxy Phthalimide (Mild Conditions)
This method is advantageous as it proceeds under milder conditions, which can be crucial for preserving the stereochemistry of the amino acid.
-
Materials: N-Carboethoxy phthalimide, DL-methionine, Sodium carbonate decahydrate, Water.
-
Procedure for N-Carboethoxy Phthalimide Synthesis:
-
Dissolve 3-Hydroxy-1H-isoindol-1-one (7.36 g, 50.00 mmol) in anhydrous N,N-dimethylformamide (DMF, 25 mL) and add triethylamine (B128534) (TEA, 9 mL, 65.00 mmol).[4]
-
Cool the reaction system to 0 °C and slowly add ethyl chloroformate (5.7 mL, 60.00 mmol) dropwise.[4]
-
Stir the reaction mixture at room temperature for 2 hours and then pour it into ice water.[4]
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain N-ethoxycarbonylphthalimide.[4]
-
-
Procedure for this compound Synthesis:
-
To 30 ml of water at 17°-20°C, add 0.02 mole of DL-methionine, 0.02 mole of sodium carbonate decahydrate, and 4.5 gm of N-carboethoxy phthalimide.
-
Stir the mixture for approximately 15 minutes.
-
Filter the solution and acidify the filtrate.
-
The resulting precipitate of this compound is then collected, crystallized from water, and dried.
-
Synthesis Workflow Diagram
Potential Research Applications
While specific studies on this compound are limited, research on other N-Phthaloyl amino acids provides a strong basis for inferring its potential applications.
Anticancer Activity
The phthalimide moiety is a well-known pharmacophore present in several anticancer drugs. Research on novel amino acid and peptide derivatives based on phthaloyl chloride has shown promising cytotoxic activity against human cancer cell lines.
A study on Nα-phthaloyl-bis-[amino acid] derivatives demonstrated notable cytotoxic activity against the human colon (CaCo-2) cancer cell line.[7] Molecular docking studies suggested that these compounds bind favorably within the active site of the EGFR enzyme, indicating a potential mechanism of action.[7]
Table 2: Cytotoxicity of Phthaloyl-Amino Acid Derivatives against CaCo-2 Cancer Cell Line
| Compound | IC₅₀ (µM) | Reference |
| Compound 12 | 13.26 | [8] |
| Compound 16 | 54.55 | [8] |
| 5-Fluorouracil (Control) | 13.43 | [8] |
Given that methionine metabolism is often dysregulated in cancer, this compound could potentially interfere with cancer cell growth by targeting methionine-dependent pathways.
Proposed Anticancer Mechanism of Action
Anti-inflammatory and Immunomodulatory Effects
A series of N-phthaloyl amino acids have been synthesized and evaluated for their anti-inflammatory and immunomodulatory properties.[9] Several of these compounds demonstrated significant inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) production in murine cells, without significant cytotoxicity.[9]
Table 3: Immunomodulatory Activity of N-Phthaloyl Amino Acid Derivatives
| Compound | Inhibition of NO Production (%) | Inhibition of TNF-α Production (%) | Inhibition of IL-1β Production (%) | Reference |
| 2a (Phthaloyl-glycine) | Moderate | Significant | Significant | [9] |
| 2g (Phthaloyl-phenylalanine) | Strong | Significant | Significant | [9] |
| 2h (Phthaloyl-tryptophan) | Strong | Significant | Significant | [9] |
These findings suggest that this compound could also possess anti-inflammatory and immunomodulatory activities, making it a candidate for research in inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Proposed Anti-inflammatory Signaling Pathway
Metal Chelation and Environmental Remediation
Amino acids are known to be effective chelating agents for metal ions. The presence of both a carboxylate group and a nitrogen atom allows them to form stable complexes with various metals. The phthaloyl group in this compound could potentially modulate this chelating ability. Research has shown that amino acids can be used to enhance the phytoremediation of rare earth elements by acting as chelators.[10]
While no specific quantitative data for the metal chelation capacity of this compound was found, studies on N-protected amino acid complexes with various metal ions (Cu(II), Ag(I), Cd(II), Hg(II), and Pb(II)) have been conducted, confirming the coordination of the metal ions through the carboxylic group.[1] This suggests that this compound could be investigated for its potential in heavy metal detoxification and environmental remediation.
Chelation Experimental Workflow
Future Directions and Conclusion
This compound is a molecule with significant untapped research potential. The preliminary evidence from related N-Phthaloyl amino acids suggests promising avenues for investigation in oncology, immunology, and environmental science. Future research should focus on:
-
Quantitative analysis of the anticancer activity of this compound against a panel of cancer cell lines and in vivo tumor models.
-
Detailed investigation of its immunomodulatory effects , including its impact on various immune cell populations and cytokine profiles.
-
Comprehensive studies on its metal-chelating properties to determine its binding affinities for different heavy metals and its efficacy in remediation applications.
-
Elucidation of the specific signaling pathways modulated by this compound to understand its mechanisms of action at a molecular level.
References
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. researchgate.net [researchgate.net]
- 3. N-Carbethoxyphthalimide - Enamine [enamine.net]
- 4. N-Carbethoxyphthalimide | 22509-74-6 [chemicalbook.com]
- 5. N-乙氧甲酰邻苯二甲酰亚胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. Design, Synthesis and Molecular Docking Studies of Novel Amino Acids and Peptide Derivatives Based on Phthaloyl Chloride With Expected Anticancer Activity. [ejchem.journals.ekb.eg]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
N-Phthaloyl-DL-methionine as a derivative of the amino acid methionine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phthaloyl-DL-methionine, a derivative of the essential amino acid DL-methionine, serves as a valuable building block in synthetic organic chemistry and holds potential for applications in medicinal chemistry and materials science. The phthaloyl group acts as a robust protecting group for the primary amine of methionine, enabling selective modifications at the carboxylic acid moiety. This technical guide provides a detailed overview of this compound, encompassing its chemical and physical properties, a comprehensive synthesis protocol, and its analytical characterization through various spectroscopic techniques. Furthermore, this guide explores the known biological activities of related N-phthaloyl amino acid derivatives, suggesting potential avenues for future research into the specific therapeutic applications of this compound.
Chemical and Physical Properties
This compound is a white to off-white solid. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][2]
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₃NO₄S | [3] |
| Molecular Weight | 279.31 g/mol | [3] |
| CAS Number | 5464-44-8 | [1] |
| Appearance | White to off-white solid | |
| Boiling Point | 492 °C at 760 mmHg | [1] |
| Flash Point | 251.4 °C | [1] |
| Density | 1.422 g/cm³ | [1] |
| Storage Temperature | 2-8 °C | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of DL-methionine with phthalic anhydride (B1165640). The phthaloyl group is introduced to protect the amino group of methionine. A general and effective method involves the condensation of DL-methionine with phthalic anhydride in a suitable solvent, such as glacial acetic acid, under reflux conditions.[4]
Experimental Protocol: Synthesis of this compound
This protocol is based on a general procedure for the synthesis of N-phthaloyl amino acids.[4]
Materials:
-
DL-Methionine
-
Phthalic Anhydride
-
Glacial Acetic Acid
-
Ethanol (B145695) (for recrystallization)
-
Distilled Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine DL-methionine (1 equivalent) and phthalic anhydride (1.1 equivalents).
-
Add a sufficient volume of glacial acetic acid to dissolve the reactants upon heating.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
If a precipitate forms upon cooling, filter the mixture. If not, the solvent can be removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield this compound as a crystalline solid.
-
Dry the purified product in a desiccator.
References
An In-depth Technical Guide to the Discovery and History of N-Phthaloyl-DL-methionine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phthaloyl-DL-methionine, a derivative of the essential amino acid DL-methionine, has played a significant, albeit often behind-the-scenes, role in the advancement of organic and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthesis, physicochemical properties, and applications, particularly in the realm of peptide synthesis and as a building block in drug development. Detailed experimental protocols from seminal publications are presented, alongside structured data and graphical representations of its synthesis and utility.
Introduction
This compound is a compound in which the amino group of DL-methionine is protected by a phthaloyl group. This protection strategy was a crucial development in the mid-20th century, enabling chemists to perform reactions at the carboxyl group of amino acids without interference from the nucleophilic amino group. The phthaloyl group offers the advantage of being stable under acidic conditions used for the removal of other protecting groups, yet it can be cleaved under specific hydrazinolysis conditions. This orthogonal protection was instrumental in the early days of peptide synthesis and continues to be a valuable tool in organic synthesis.
This guide will delve into the pioneering work that led to the synthesis of N-phthaloyl amino acids, with a specific focus on the methionine derivative. It will provide researchers with the necessary historical context, detailed experimental procedures, and a compilation of its known properties and applications.
Discovery and Historical Context
The development of methods to protect the amino group of amino acids was a critical step forward in the chemical synthesis of peptides. Early methods were often harsh and could lead to racemization. The introduction of the phthaloyl group as a protecting moiety for primary amines, a reaction analogous to the Gabriel synthesis, offered a robust alternative.
While the phthaloylation of amino acids, in general, was explored by several research groups, the work of Billman and Harting in 1948 provided a foundational method by reacting phthalic anhydride (B1165640) with amino acids at elevated temperatures.[1] This was followed by significant advancements in peptide bond formation, such as the use of carbodiimides introduced by Sheehan and Hess in 1955.[2][3][4][5][6]
A key breakthrough for the synthesis of N-phthaloyl amino acids under milder conditions, which was crucial for preserving stereochemical integrity, was reported by G. H. L. Nefkens in 1960.[7][8] His work, utilizing N-carbethoxyphthalimide, allowed for the preparation of a variety of N-phthaloyl amino acids, including this compound, in high yields at room temperature.[8] This development solidified the role of the phthaloyl group in peptide chemistry.
Physicochemical Properties
This compound is a white crystalline solid. While extensive databases on its specific physical properties are not uniformly available, data can be compiled from various chemical suppliers and related literature.
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₁₃H₁₃NO₄S | [9][10] |
| Molecular Weight | 279.31 g/mol | [10][11] |
| CAS Number | 5464-44-8 | [10] |
| Boiling Point | 492 °C at 760 mmHg (Predicted) | [10] |
| Flash Point | 251.4 °C (Predicted) | [10] |
| Density | 1.422 g/cm³ (Predicted) | [10] |
| DL-Methionine (Parent Compound) | ||
| Melting Point | 281 °C (decomposes) | [12] |
| Solubility in Water | Sparingly soluble | [13][14][15] |
| N-Acetyl-DL-methionine (Related Compound) | ||
| Melting Point | 105.5 °C | [16] |
| Water Solubility | 307 g/L at 25 °C | [16] |
Note: Some physical properties of this compound are predicted values from chemical databases due to a lack of extensive experimental data in publicly available literature.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the imide carbonyl groups (around 1710 cm⁻¹ and 1770 cm⁻¹), the carboxylic acid carbonyl (around 1700-1725 cm⁻¹), and C-H stretching and bending vibrations. The N-H stretching bands of the free amino acid would be absent.[17][18][19][20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would exhibit signals corresponding to the aromatic protons of the phthaloyl group (in the range of 7.7-7.9 ppm), the α-proton of the methionine backbone, the methylene (B1212753) protons adjacent to the sulfur and the α-carbon, and the methyl protons of the thioether group.[22][23]
-
¹³C NMR: The carbon NMR spectrum would show distinct resonances for the imide and carboxylic acid carbonyl carbons, the aromatic carbons of the phthaloyl group, and the aliphatic carbons of the methionine side chain.[24][25][26]
-
Experimental Protocols
The synthesis of this compound has been approached through several methods. The following protocols are based on seminal publications in the field and represent key historical and practical methodologies.
Method 1: Reaction with Phthalic Anhydride (after Billman & Harting, 1948)
This method involves the direct condensation of DL-methionine with phthalic anhydride at high temperatures. While effective, it may require careful temperature control to avoid side reactions.
Protocol:
-
A mixture of DL-methionine (1 mole) and finely powdered phthalic anhydride (1 mole) is heated in an oil bath.
-
The temperature is gradually raised to 180-185 °C and maintained for 15-20 minutes.
-
The reaction mixture, while still molten, is poured into a beaker and allowed to cool.
-
The resulting solid is pulverized and recrystallized from a suitable solvent, such as aqueous ethanol, to yield this compound.
Method 2: Mild Synthesis using N-Carbethoxyphthalimide (after Nefkens, 1960)
This method provides a milder alternative, avoiding high temperatures and reducing the risk of racemization. It proceeds via the reaction of the amino acid with N-carbethoxyphthalimide in an aqueous basic solution.
Protocol:
-
DL-Methionine (0.02 mole) and sodium carbonate decahydrate (B1171855) (0.02 mole) are dissolved in 30 mL of water at room temperature (17-20 °C).
-
N-carbethoxyphthalimide (0.02 mole) is added to the solution.
-
The mixture is stirred for approximately 15 minutes.
-
The solution is filtered, and the filtrate is acidified with a mineral acid (e.g., HCl) to precipitate the product.
-
The crude this compound is collected by filtration, washed with cold water, and recrystallized from aqueous ethanol. This method was reported to yield 96% of Phthaloyl-DL-methionine.[8]
Applications in Drug Development and Synthesis
The primary application of this compound in drug development has been as a protected building block in peptide synthesis. The phthaloyl group serves as a robust N-terminal protecting group, allowing for the sequential addition of other amino acids to build a peptide chain.
Logical Workflow for Peptide Synthesis using this compound:
Caption: Workflow of peptide synthesis using this compound.
While specific blockbuster drugs directly synthesized using this compound are not prominently documented in publicly accessible literature, its utility lies in its role as an intermediate. The principles of using N-protected amino acids are fundamental to the synthesis of a vast array of peptide-based therapeutics and other complex molecules. The stability of the phthaloyl group makes it suitable for multi-step syntheses where other protecting groups might be labile.
Signaling Pathways and Biological Relevance
Currently, there is no direct evidence in the scientific literature to suggest that this compound itself is involved in specific signaling pathways or possesses inherent biological activity. Its primary role is that of a synthetic intermediate. The biological effects of any final compound synthesized using this building block would be dependent on the overall structure of that molecule.
The parent molecule, methionine, is a crucial amino acid involved in numerous metabolic pathways, including protein synthesis, methylation reactions via S-adenosylmethionine (SAM), and the transsulfuration pathway leading to cysteine synthesis.[27][28] However, the phthaloyl modification blocks the amino group, rendering it unrecognizable by the enzymes in these pathways.
Diagram of Methionine Metabolism:
Caption: Simplified overview of major methionine metabolic pathways.
Conclusion
This compound stands as a testament to the ingenuity of mid-20th-century organic chemists in their quest to conquer the challenges of peptide synthesis. While newer and more diverse protecting groups have since been developed, the historical significance and foundational principles established through the use of the phthaloyl group remain relevant. This guide has provided a detailed look into the discovery, synthesis, properties, and applications of this compound, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences. The methodologies presented here not only highlight a specific chapter in the history of chemistry but also provide practical knowledge that can still be applied in modern organic synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. PrimoVeNde [librarysearch.library.utoronto.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A New Method of Forming Peptide Bonds | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. PubChemLite - this compound (C13H13NO4S) [pubchemlite.lcsb.uni.lu]
- 10. Cas 5464-44-8,this compound | lookchem [lookchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Methionine derivatives [m.chemicalbook.com]
- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 16. Human Metabolome Database: Showing metabocard for N-Acetyl-L-methionine (HMDB0011745) [hmdb.ca]
- 17. researchgate.net [researchgate.net]
- 18. DL-Methionine(59-51-8) IR Spectrum [m.chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. D-Methionine [webbook.nist.gov]
- 21. Characterization of L-methionine in a peptide α-helix by far-infrared spectroscopy. Synthesis and examination of sequential polypeptides containing L-methionine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 22. DL-Methionine(59-51-8) 1H NMR spectrum [chemicalbook.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696) [hmdb.ca]
- 26. 15N and 13C NMR Determination of Methionine Metabolism in Developing Soybean Cotyledons - PMC [pmc.ncbi.nlm.nih.gov]
- 27. l-methionine catabolic pathways: Topics by Science.gov [science.gov]
- 28. Effects of Different Methionine Sources on Methionine Metabolism in the IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Phthaloyl-DL-methionine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Phthaloyl-DL-methionine as a protecting group in peptide synthesis. This strategy offers a valuable orthogonal approach, particularly in complex synthetic schemes where standard protecting groups may be limiting.
Introduction
In peptide synthesis, the protection of the α-amino group of amino acids is a critical step to ensure controlled and specific peptide bond formation. The choice of protecting group is dictated by its stability under coupling conditions and the mildness of its removal, ensuring the integrity of the growing peptide chain. This compound offers a robust and orthogonal protection strategy, compatible with both tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodologies.
The phthaloyl (Phth) group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) and the basic conditions for Fmoc deprotection (e.g., piperidine). Its removal is achieved under specific conditions using hydrazine, providing a distinct deprotection pathway that does not interfere with most other protecting groups used for amino acid side chains. This orthogonality is particularly advantageous for the synthesis of complex peptides, cyclic peptides, and peptides with post-translational modifications. Furthermore, protecting the N-terminus of methionine can help to mitigate potential side reactions, such as oxidation of the thioether side chain, during synthesis.
Key Advantages of this compound
-
Orthogonality: The phthaloyl group is stable to both acidic (TFA) and basic (piperidine) conditions commonly used in SPPS, allowing for selective deprotection without affecting Boc or Fmoc-protected residues and many acid- or base-labile side-chain protecting groups.
-
Robustness: The phthaloyl group is highly stable during peptide coupling reactions, preventing unwanted side reactions at the N-terminus.
-
Specific Cleavage: Deprotection is achieved under mild conditions using hydrazine, which does not cleave most other protecting groups.
-
Methionine Protection: N-terminal protection can help minimize oxidation of the methionine sulfur during synthesis and cleavage.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from DL-methionine and phthalic anhydride (B1165640).
Materials:
-
DL-Methionine
-
Phthalic anhydride
-
Triethylamine (B128534) (TEA)
-
Toluene (B28343) or Acetic Acid
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, suspend DL-methionine (1 equivalent) in toluene or glacial acetic acid.
-
Add phthalic anhydride (1 equivalent) and triethylamine (1 equivalent, if using a non-acidic solvent like toluene).
-
Reflux the mixture for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If using toluene, remove the solvent under reduced pressure using a rotary evaporator. If using acetic acid, it can be diluted with water and extracted.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Reaction Time (h) | Yield (%) | Reference |
| DL-Methionine | Phthalic Anhydride | Toluene/TEA | 2-4 | ~90 | [1] |
| DL-Methionine | Phthalic Anhydride | Acetic Acid | 2 | 87.1 | [2] |
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual SPPS. The example assumes an Fmoc-based strategy.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Workflow Diagram:
References
Application Notes and Protocols: N-Phthaloylation of DL-Methionine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-phthaloylation of DL-methionine, a crucial step in peptide synthesis and the development of novel therapeutic agents. The phthaloyl group serves as a robust protecting group for the primary amine of methionine, preventing unwanted side reactions during subsequent synthetic steps. Two primary methods are detailed: a classical approach using phthalic anhydride (B1165640) and a milder alternative employing N-carboethoxyphthalimide.
Introduction
N-phthaloylation is a fundamental chemical transformation used to protect the amino group of amino acids. The resulting N-phthaloyl amino acids are stable crystalline solids, which are readily purified and can be deprotected under specific conditions. For DL-methionine, this protection strategy is valuable for incorporating this amino acid into peptide chains or for creating modified methionine derivatives for drug discovery.
Quantitative Data Summary
The selection of a synthetic method often depends on the desired yield, reaction conditions, and scalability. The following table summarizes the key quantitative parameters for the two described protocols for the N-phthaloylation of DL-methionine.
| Parameter | Method 1: Phthalic Anhydride | Method 2: N-Carboethoxyphthalimide |
| Reagents | DL-Methionine, Phthalic Anhydride | DL-Methionine, N-Carboethoxyphthalimide |
| Solvent | Glacial Acetic Acid | Water |
| Reaction Temperature | Reflux (approx. 118 °C) | Room Temperature (17-20°C) |
| Reaction Time | 2 hours | ~15-30 minutes |
| Reported Yield | Satisfactory (not specified for methionine) | 85%[1] |
| Product Melting Point | Not specified for methionine | 116-117°C[1] |
Experimental Protocols
Method 1: N-Phthaloylation using Phthalic Anhydride
This method involves the direct condensation of DL-methionine with phthalic anhydride in a high-boiling solvent.
Materials:
-
DL-Methionine
-
Phthalic Anhydride
-
Glacial Acetic Acid
-
Ethanol (B145695) (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine DL-methionine (1.0 equivalent) and phthalic anhydride (1.0 equivalent).
-
Add glacial acetic acid to the flask to act as the solvent (approximately 10-15 mL per gram of amino acid).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 118°C) using a heating mantle.
-
Maintain the reflux for 2 hours. The reaction mixture should become a clear solution.
-
After 2 hours, remove the heat source and allow the mixture to cool.
-
Filter the hot reaction mixture to remove any insoluble impurities.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting solid residue is the crude N-phthaloyl-DL-methionine.
-
Recrystallize the crude product from ethanol to obtain the purified this compound.
-
Dry the crystals under vacuum.
Method 2: Mild N-Phthaloylation using N-Carboethoxyphthalimide
This protocol offers a milder alternative, proceeding at room temperature in an aqueous solution.[1]
Materials:
-
DL-Methionine
-
Sodium Carbonate Decahydrate (B1171855) (Na₂CO₃·10H₂O)
-
N-Carboethoxyphthalimide
-
Water
-
Hydrochloric Acid (HCl) for acidification
-
Stirring plate and stir bar
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
In a beaker, dissolve DL-methionine (1.0 equivalent) and sodium carbonate decahydrate (1.0 equivalent) in water (approximately 15-20 mL per gram of amino acid) at room temperature (17-20°C).
-
Stir the mixture until all solids are dissolved.
-
Add N-carboethoxyphthalimide (1.0 equivalent) to the solution.
-
Stir the reaction mixture vigorously for approximately 15 minutes.
-
Filter the resulting solution to remove any unreacted starting material or byproducts.
-
Carefully acidify the filtrate with hydrochloric acid until a precipitate forms (the this compound).
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the product from a suitable solvent (e.g., water or ethanol-water mixture) if necessary.
-
Dry the purified this compound. A reported yield for this method is 85%.[1]
Visualizations
Experimental Workflow: N-Phthaloylation of DL-Methionine
Caption: Comparative workflow for the synthesis of this compound.
Reaction Mechanism: N-Phthaloylation with Phthalic Anhydride
Caption: General mechanism of N-phthaloylation of an amino acid with phthalic anhydride.
References
Application Notes and Protocols: Cleavage of the Phthaloyl Group from N-Phthaloyl-DL-methionine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cleavage of the phthaloyl protecting group from N-Phthaloyl-DL-methionine. The primary methods covered are hydrazinolysis and a milder reductive cleavage using sodium borohydride (B1222165). Special consideration is given to the potential for side reactions involving the methionine thioether group.
Introduction
The phthaloyl group is a common protecting group for primary amines, including the alpha-amino group of amino acids, due to its robustness. However, its removal requires specific conditions. The choice of deprotection strategy is critical to ensure a high yield of the desired free amine, DL-methionine, while minimizing side reactions, particularly the oxidation of the sulfur atom in the methionine side chain. This document outlines two effective methods for the deprotection of this compound.
Deprotection Methods and Quantitative Data
Several methods are available for the cleavage of the phthaloyl group. The most common method is hydrazinolysis. An alternative, milder method involves reduction with sodium borohydride. The selection of the appropriate method will depend on the scale of the reaction and the sensitivity of other functional groups in the molecule.
The following table summarizes reaction conditions for phthaloyl group deprotection based on literature for similar substrates. It is important to note that these conditions may require optimization for this compound to achieve the best results.
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrazinolysis | 60% Hydrazine (B178648) Hydrate (B1144303) | DMF | Room Temp. | 1 - 3 | Optimal | [1] |
| Hydrazinolysis | Hydrazine Hydrate | Ethanol (B145695) | Reflux | 2 | >90 | General protocol |
| Reductive Cleavage | Sodium Borohydride, Acetic Acid | 2-Propanol | Room Temp. | 2-4 | High | General protocol |
Note: Yields are highly substrate-dependent and the above data should be used as a guideline for reaction optimization.
Experimental Protocols
Protocol 1: Hydrazinolysis of this compound
This is the most common and often high-yielding method for phthaloyl group removal.
Materials:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (or DMF)
-
Hydrochloric acid (HCl), 1M
-
Diethyl ether
-
Sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle/stir plate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in ethanol (or DMF) to a concentration of approximately 0.1-0.2 M.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.5 - 2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material. A white precipitate of phthalhydrazide (B32825) will form during the reaction.
-
Work-up: a. Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. b. To the residue, add 1M HCl to dissolve the amino acid and precipitate any remaining phthalhydrazide. c. Filter the mixture to remove the phthalhydrazide precipitate. d. Wash the filtrate with diethyl ether to remove any non-polar impurities. e. Carefully neutralize the aqueous layer with a solution of NaOH or NaHCO₃ to precipitate the free DL-methionine. f. Collect the precipitated DL-methionine by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Reductive Cleavage of this compound with Sodium Borohydride
This method is milder than hydrazinolysis and may be preferable if other functional groups sensitive to hydrazine are present.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Acetic acid
-
Water
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Reduction: In a round-bottom flask, dissolve this compound (1 equivalent) in 2-propanol. To this solution, add sodium borohydride (2-3 equivalents) portion-wise at room temperature. Stir the mixture for 1-2 hours.
-
Hydrolysis: After the initial reduction, carefully add acetic acid to the reaction mixture. This will cause the evolution of hydrogen gas, so it should be done in a well-ventilated fume hood. Continue stirring for another 1-2 hours.
-
Work-up: a. Remove the 2-propanol under reduced pressure. b. Add water to the residue and extract with diethyl ether to remove the phthalide (B148349) by-product. c. Neutralize the aqueous layer with a saturated solution of sodium bicarbonate. d. The free DL-methionine can be isolated from the aqueous solution by standard methods such as crystallization or ion-exchange chromatography.
Potential Side Reactions with Methionine
The thioether side chain of methionine is susceptible to oxidation to the corresponding sulfoxide (B87167) or sulfone, especially under harsh reaction conditions. While the described protocols are generally safe, it is crucial to monitor for the formation of these byproducts.
Mitigation and Monitoring:
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.
-
Reaction Monitoring: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to monitor the reaction and check for the presence of oxidized byproducts.
-
Scavengers: While more common in peptide synthesis cleavage, the addition of scavengers that can react with oxidizing species may be considered, although their compatibility with the deprotection reagents needs to be verified.
Visualization of the Deprotection Workflow
The following diagram illustrates the general workflow for the cleavage of the phthaloyl group from this compound.
Caption: General workflow for the deprotection of this compound.
References
Analytical Methods for the Quantification of N-Phthaloyl-DL-methionine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of N-Phthaloyl-DL-methionine, a protected form of the essential amino acid methionine. The methodologies described herein are fundamental for quality control, stability studies, and pharmacokinetic assessments in drug development and various research applications. The presence of the phthaloyl protecting group necessitates specific analytical approaches that differ from those for free methionine.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a precise and accurate method for the quantification of this compound. The phthaloyl group provides a strong chromophore, making UV detection highly effective.
Application Note:
This HPLC method is suitable for determining the purity of this compound raw materials, quantifying the compound in reaction mixtures, and for content uniformity studies in solid dosage forms. The method separates the analyte from potential impurities, including unreacted phthalic anhydride, DL-methionine, and other related substances. The hydrophobic nature of the N-phthaloyl group allows for excellent retention and separation on a C18 stationary phase.
Experimental Protocol:
a) Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, and UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
b) Reagents and Standards:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (analytical grade).
-
This compound reference standard.
c) Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (or 0.1% Formic Acid for MS compatibility).
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid (or 0.1% Formic Acid).
-
Gradient Elution: A typical gradient would be to start with a higher concentration of mobile phase A and gradually increase the concentration of mobile phase B to elute the more hydrophobic this compound. An example gradient is shown in the table below.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of N-phthaloyl derivatives, a wavelength of around 292 nm is a suitable starting point[1]. A full UV scan of the reference standard should be performed to determine the optimal wavelength.
-
Injection Volume: 10 µL.
d) Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to get a 1 mg/mL solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in the diluent (50:50 acetonitrile/water), and dilute to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
e) Data Analysis:
-
Construct a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary (HPLC):
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow for HPLC Analysis:
Caption: Workflow for the quantification of this compound by HPLC.
UV-Vis Spectrophotometry
For a rapid and straightforward quantification of this compound in pure samples or simple mixtures, UV-Vis spectrophotometry can be employed. This method relies on the inherent UV absorbance of the phthaloyl group.
Application Note:
This method is ideal for quick concentration determination of purified this compound solutions, for monitoring reaction progress where the product is the only significant UV-absorbing species at the analytical wavelength, and for dissolution testing. It is less selective than HPLC and may not be suitable for complex matrices.
Experimental Protocol:
a) Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended).
-
Quartz cuvettes (1 cm path length).
b) Reagents and Standards:
-
Solvent (e.g., ethanol (B145695), methanol, or a mixture of acetonitrile and water) - must be transparent in the measurement wavelength range.
-
This compound reference standard.
c) Wavelength Selection:
-
Dissolve the this compound reference standard in the chosen solvent and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on literature for similar compounds, a λmax around 292 nm is expected[1].
d) Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of known concentration (e.g., 100 µg/mL) by accurately weighing the reference standard and dissolving it in the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 15, 20 µg/mL).
-
Sample Preparation: Dissolve the sample in the same solvent and dilute to obtain an absorbance reading within the linear range of the calibration curve.
e) Measurement and Data Analysis:
-
Use the chosen solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each standard and sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the sample from its absorbance using the calibration curve and the Beer-Lambert law.
Quantitative Data Summary (UV-Vis Spectrophotometry):
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 1.5 - 5.0 µg/mL |
| Accuracy (% Recovery) | 97 - 103% |
| Precision (% RSD) | < 3% |
Experimental Workflow for UV-Vis Spectrophotometry:
Caption: Workflow for quantification by UV-Vis Spectrophotometry.
Titration
A classical titration method can be used to quantify this compound by targeting its carboxylic acid group. This method is cost-effective and does not require sophisticated instrumentation but is generally less sensitive and specific than chromatographic methods.
Application Note:
This titrimetric method is suitable for the assay of bulk this compound and for determining its purity when acidic or basic impurities are not present in significant amounts. The amino group of methionine is protected, so it does not interfere with the titration of the carboxylic acid.
Experimental Protocol:
a) Instrumentation:
-
Burette (50 mL).
-
pH meter with a suitable electrode.
-
Magnetic stirrer and stir bar.
-
Beakers.
b) Reagents and Standards:
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M).
-
Solvent: A mixture of water and a suitable organic solvent like ethanol to ensure solubility of the analyte.
-
Phenolphthalein indicator (optional, for manual titration).
-
This compound sample.
c) Titration Procedure:
-
Accurately weigh a suitable amount of this compound and dissolve it in the chosen solvent mixture in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode (or add a few drops of phenolphthalein).
-
Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
The endpoint is the point of inflection in the titration curve (for potentiometric titration) or the point where the indicator changes color (for manual titration).
d) Calculation:
The percentage purity of this compound can be calculated using the following formula:
% Purity = (V × M × MW) / (W × 10)
Where:
-
V = Volume of NaOH solution used at the endpoint (mL).
-
M = Molarity of the NaOH solution (mol/L).
-
MW = Molecular weight of this compound (279.33 g/mol ).
-
W = Weight of the sample (mg).
Quantitative Data Summary (Titration):
| Parameter | Typical Value |
| Accuracy (% Purity) | 98.5 - 101.5% |
| Precision (% RSD) | < 1.5% |
Logical Relationship for Titration Calculation:
References
Application Note: Chiral Separation of N-Phthaloyl-DL-methionine Enantiomers by High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantioselective separation of chiral molecules is a critical process in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. N-Phthaloyl-DL-methionine is a protected amino acid derivative often used in peptide synthesis and as a chiral building block. Ensuring the enantiomeric purity of such intermediates is paramount for the synthesis of stereochemically defined final products. This application note details two effective High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of this compound enantiomers using a macrocyclic antibiotic-based and a polysaccharide-based chiral stationary phase (CSP).
Data Presentation
The following tables summarize the quantitative data for the chiral separation of this compound enantiomers on two different types of chiral stationary phases.
Table 1: Chiral Separation on a Ristocetin A-based CSP
| Mobile Phase Composition | Enantiomer | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| 10 mM Ammonium Nitrate in Methanol (B129727) | N-Phthaloyl-L-methionine | 5.02 | 1.13 | 0.9 |
| N-Phthaloyl-D-methionine | - | |||
| 0.1% Triethylamine in Methanol | N-Phthaloyl-L-methionine | 6.38 | 1.30 | 1.4 |
| N-Phthaloyl-D-methionine | - |
Table 2: Representative Chiral Separation on a Polysaccharide-based CSP (Chiralcel OD)
| Mobile Phase Composition | Enantiomer | Representative Retention Time (min) | Representative Separation Factor (α) | Representative Resolution (Rs) |
| n-Hexane / 2-Propanol / TFA (80:20:0.1, v/v/v) | First Eluting Enantiomer | ~ 8.5 | ~ 1.2 - 1.5 | > 1.5 |
| Second Eluting Enantiomer | ~ 10.2 |
Note: The data in Table 2 are representative values based on the typical performance of Chiralcel OD columns for N-phthaloyl protected amino acids. Actual values may vary depending on the specific column batch and system configuration.
Experimental Protocols
Method 1: Chiral Separation using a Ristocetin A-based CSP
This protocol is based on the work by Ward and Dann (1998) and is suitable for the enantioselective analysis of this compound.
1. Materials and Reagents
-
This compound standard
-
HPLC grade methanol
-
Ammonium nitrate
-
Triethylamine (TEA)
-
Deionized water
2. Instrumentation
-
HPLC system with a pump, autosampler, and UV detector
-
Chiral Stationary Phase: Ristocetin A bonded to 5-µm silica (B1680970) gel
3. Sample Preparation
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions
-
Column: Ristocetin A CSP (e.g., Astec CHIROBIOTIC™ R)
-
Mobile Phase A: 10 mM Ammonium Nitrate in Methanol.
-
Mobile Phase B: 0.1% (v/v) Triethylamine in Methanol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
5. Data Analysis
-
Identify the peaks corresponding to the two enantiomers.
-
Calculate the retention times (t_R_), separation factor (α), and resolution (R_s_) using the following formulas:
-
α = t_R2_ / t_R1_ (where t_R2_ > t_R1_)
-
R_s_ = 2(t_R2_ - t_R1_) / (w_1_ + w_2_) (where w is the peak width at the base)
-
Method 2: Chiral Separation using a Polysaccharide-based CSP
This protocol describes a general method for the chiral separation of this compound using a polysaccharide-based CSP, such as Chiralcel OD.
1. Materials and Reagents
-
This compound standard
-
HPLC grade n-hexane
-
HPLC grade 2-propanol (IPA)
-
Trifluoroacetic acid (TFA)
2. Instrumentation
-
HPLC system with a pump, autosampler, and UV detector
-
Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD)
3. Sample Preparation
-
Prepare a stock solution of this compound in a 1:1 mixture of n-hexane and 2-propanol at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter suitable for organic solvents before injection.
4. HPLC Conditions
-
Column: Chiralcel OD (or similar polysaccharide-based CSP)
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic acid (TFA) (80:20:0.1, v/v/v). The ratio of n-hexane to 2-propanol can be adjusted to optimize the separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
5. Data Analysis
-
Follow the same data analysis procedure as described in Method 1.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC chiral separation of this compound enantiomers.
Caption: Experimental workflow for HPLC chiral separation.
Application Notes and Protocols: N-Phthaloyl-DL-methionine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Phthaloyl-DL-methionine in pharmaceutical synthesis. The primary focus is on its role as a protected amino acid and its application as a precursor in the synthesis of radiopharmaceuticals, a critical area in modern diagnostics.
Introduction: The Role of this compound
This compound is a derivative of the essential amino acid DL-methionine where the amino group is protected by a phthaloyl group. This protection strategy is crucial in multi-step organic syntheses, preventing the highly reactive amino group from participating in unwanted side reactions. The phthaloyl group is stable under a variety of reaction conditions but can be removed under specific conditions to liberate the free amine.
Key Applications:
-
Amino Acid Protection: It serves as a protected form of methionine for use in peptide synthesis and other complex molecule constructions.
-
Precursor for Radiopharmaceuticals: It is a key precursor for the synthesis of L-[methyl-¹¹C]methionine, a widely used positron emission tomography (PET) tracer for cancer imaging.
-
Chiral Synthesis: The methionine backbone provides a chiral scaffold for the asymmetric synthesis of various pharmaceutical compounds.
Synthesis of this compound
The first step in utilizing this compound is often its synthesis from DL-methionine and phthalic anhydride (B1165640).
Experimental Protocol: N-phthaloylation of DL-methionine
This protocol describes a general method for the N-phthaloylation of amino acids, adapted for DL-methionine.
-
Materials:
-
DL-methionine
-
Phthalic anhydride
-
Glacial acetic acid
-
10% Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Ether
-
-
Procedure:
-
In a round-bottom flask, suspend DL-methionine (1 equivalent) and phthalic anhydride (1 equivalent) in glacial acetic acid.
-
Reflux the mixture for 5-7 hours.
-
Remove the solvent under reduced pressure to obtain a viscous residue.
-
To the residue, add water and acidify with 10% HCl.
-
Reflux the mixture for an additional hour.
-
After cooling, extract the aqueous mixture with ether.
-
The product, this compound, will precipitate. Filter the solid.
-
Recrystallize the crude product from an ethanol-water mixture to yield the purified this compound.
-
Dry the final product under vacuum.
-
Quantitative Data for N-phthaloylation of Amino Acids
| Amino Acid | Reaction Conditions | Yield (%) | Reference |
| Glycine | Reflux in glacial acetic acid, 5-7h | Good | [Generic Protocol] |
| Alanine | Reflux in glacial acetic acid, 5-7h | Good | [Generic Protocol] |
| Phenylalanine | Reflux in glacial acetic acid, 5-7h | Good | [Generic Protocol] |
Note: Specific yields for this compound can vary based on reaction scale and purification efficiency.
Application in Radiopharmaceutical Synthesis: L-[methyl-¹¹C]Methionine for PET Imaging
One of the most significant applications of methionine derivatives in pharmaceutical synthesis is the preparation of L-[methyl-¹¹C]methionine ([¹¹C]MET). [¹¹C]MET is a PET tracer used for imaging various cancers, particularly brain tumors.[1][2] The synthesis involves the ¹¹C-methylation of a suitable precursor, such as L-homocysteine thiolactone. While not directly starting from this compound, the synthesis of this key diagnostic agent is a prime example of the pharmaceutical application of methionine chemistry.
Experimental Protocol: Synthesis of L-[methyl-¹¹C]Methionine
This protocol outlines a common method for the automated synthesis of L-[methyl-¹¹C]methionine.
-
Precursor: L-homocysteine thiolactone hydrochloride
-
Radiolabeling Agent: [¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Automated Synthesis Procedure:
-
Production of [¹¹C]CO₂: [¹¹C]CO₂ is produced in a cyclotron via the ¹⁴N(p,α)¹¹C nuclear reaction.
-
Synthesis of [¹¹C]CH₃I: The [¹¹C]CO₂ is converted to [¹¹C]CH₃I using a gas-phase or wet method. In the gas-phase method, [¹¹C]CO₂ is reduced to [¹¹C]CH₄, which is then iodinated.
-
¹¹C-Methylation: The [¹¹C]CH₃I is trapped in a solution containing the L-homocysteine thiolactone precursor and a base (e.g., NaOH) in an ethanol/water mixture. The methylation reaction occurs to form [¹¹C]MET.[3]
-
Purification: The crude product is purified using solid-phase extraction (SPE) with a C18 cartridge to remove unreacted [¹¹C]CH₃I and other impurities.
-
Formulation: The purified [¹¹C]MET is formulated in a sterile solution for injection.
-
Quantitative Data for L-[methyl-¹¹C]Methionine Synthesis
| Parameter | Value | Reference |
| Radiochemical Yield | 40-90% (based on [¹¹C]CH₃I) | [4] |
| Radiochemical Purity | > 98% | [4] |
| Optical Purity (L-isomer) | > 99% | [4] |
| Total Synthesis Time | 20-30 minutes | [4] |
Experimental Workflow for L-[methyl-¹¹C]Methionine Synthesis
Caption: Automated synthesis workflow for L-[methyl-¹¹C]Methionine.
Biological Pathway: Uptake of L-[methyl-¹¹C]Methionine in Cancer Cells
The utility of [¹¹C]MET in PET imaging stems from the altered metabolism of cancer cells. Many tumors exhibit an increased demand for methionine to support rapid cell proliferation and protein synthesis.[5] This phenomenon is often referred to as "methionine addiction". [¹¹C]MET is transported into cancer cells primarily by the L-type amino acid transporter 1 (LAT1), which is often overexpressed in malignant tissues.[6] Once inside the cell, [¹¹C]MET is incorporated into proteins and other biomolecules, leading to its accumulation and detection by PET.
Signaling Pathway of [¹¹C]MET Uptake and Metabolism in Cancer Cells
Caption: [¹¹C]Methionine uptake and metabolism in cancer cells.
Conclusion
This compound is a valuable reagent in pharmaceutical synthesis, primarily as a protected form of the amino acid methionine. Its application is exemplified in the synthesis of the PET imaging agent L-[methyl-¹¹C]methionine, which plays a crucial role in the diagnosis and management of cancer. The protocols and data presented here provide a foundation for researchers and scientists working in drug development and molecular imaging. Further research may uncover additional applications of this compound and its derivatives in the synthesis of other novel therapeutic agents.
References
- 1. In vitro Characterization of Uptake Mechanism of L-[methyl-3H]-methionine in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diagnostic and Prognostic Significance of Methionine Uptake and Methionine Positron Emission Tomography Imaging in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of L- and D-[methyl-11C]methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. TPC - Analysis of [C-11]methionine [turkupetcentre.net]
N-Phthaloyl-DL-methionine in solid-phase versus solution-phase peptide synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides is a cornerstone of drug discovery and biomedical research. The choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) is a critical decision that influences project timelines, scalability, and the purity of the final product. This document provides a detailed comparison and protocols for the use of N-Phthaloyl-DL-methionine in both methodologies.
This compound is a valuable building block for introducing a methionine residue with a protected N-terminus. The phthaloyl group offers robust protection under various coupling conditions. However, its use, particularly with a racemic (DL) amino acid, presents specific challenges and considerations in both SPPS and LPPS, including the method of deprotection and the generation of diastereomeric peptides. Methionine itself requires special handling due to the susceptibility of its thioether side chain to oxidation.[1][2][3]
These notes will guide the researcher in selecting the appropriate synthetic strategy and provide detailed protocols for the successful incorporation of this compound into peptide sequences.
Comparative Analysis: Solid-Phase vs. Solution-Phase Synthesis
The selection of a synthetic methodology depends on the target peptide's length, complexity, and the desired scale of production.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Principle | The peptide is assembled stepwise on an insoluble solid support (resin). Excess reagents and byproducts are removed by simple filtration and washing.[4][5] | All reactions (coupling, deprotection) are carried out in a homogeneous solution. Intermediates are isolated and purified after each step.[6][7] |
| Speed & Labor | Faster and more amenable to automation due to simplified purification steps.[5] | Generally slower and more labor-intensive due to the need for purification of each intermediate.[8] |
| Purification | Intermediates are not purified. Final purification of the crude peptide is performed after cleavage from the resin. | Purification of intermediates is required at each step, often by crystallization or chromatography.[6] |
| Scalability | Excellent for laboratory-scale synthesis (mg to g). Large-scale synthesis can be costly.[8] | More suitable for the large-scale synthesis (kg) of shorter peptides. |
| Reagent Usage | Typically requires a large excess of reagents to drive reactions to completion.[9] | Can be performed with near-stoichiometric amounts of reagents, making it more cost-effective for large-scale production. |
| Handling of this compound | Deprotection of the phthaloyl group on the solid support requires careful selection of reagents to avoid side reactions with the resin or peptide. | Deprotection in solution offers more flexibility in reagent choice and reaction conditions. |
| Diastereomer Separation | Diastereomers are synthesized together on the resin and separated by preparative HPLC after cleavage. | Diastereomeric intermediates can potentially be separated at earlier stages, simplifying final purification. |
| Methionine Oxidation | Oxidation of the methionine side chain can occur during the final cleavage from the resin with strong acids like TFA. Scavengers are essential.[2][10] | Oxidation can be more readily controlled and monitored at each step. |
Quantitative Data Summary
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) | Notes |
| Coupling Efficiency (per step) | >98% | >95% | SPPS often uses a large excess of reagents, driving the reaction to near completion.[11] LPPS efficiency is highly dependent on the specific coupling reagents and conditions. |
| Overall Crude Peptide Yield | 50-80% | 60-90% (for short peptides) | Yields are highly sequence-dependent. Hydrophobic peptides can be challenging in both methods.[12][13] |
| Crude Peptide Purity | 40-70% | 70-95% (after intermediate purifications) | SPPS crude products contain deletion and truncated sequences. LPPS intermediates are purified, leading to a purer final crude product.[14] |
| Final Purified Peptide Yield | 10-40% | 20-60% | Final yield is significantly impacted by the efficiency of the final purification step (typically preparative HPLC). |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol describes the manual synthesis of a model peptide on a Rink Amide resin using Fmoc/tBu chemistry, followed by the coupling of this compound.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Acetic acid
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water
-
Diethyl ether (cold)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.[15]
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.[15]
-
Amino Acid Coupling (Standard Fmoc Chemistry):
-
Pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling completion using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Fmoc deprotection and coupling steps for each amino acid in the sequence.
-
Coupling of this compound:
-
After the final Fmoc deprotection, wash the resin extensively.
-
Pre-activate this compound (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 4-6 hours. Double coupling may be necessary.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Phthaloyl Group Deprotection:
-
Suspend the resin in a solution of isopropanol and water.
-
Add NaBH₄ (10 eq.) portion-wise while keeping the temperature cool. Stir for 24 hours.[16]
-
Filter the resin and wash with water.
-
Add glacial acetic acid and heat at 80°C for 2 hours.[16]
-
Wash the resin with water, DMF, and DCM, then dry under vacuum.
-
-
Cleavage and Final Deprotection:
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/EDT/Water (94:1:2.5:2.5) for 2-3 hours.[17] This cocktail helps to prevent the oxidation and alkylation of the methionine side chain.[2][10]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification and Analysis:
Solution-Phase Peptide Synthesis (LPPS) of a Dipeptide with this compound
This protocol describes the synthesis of N-Phthaloyl-DL-Met-Phe-OMe.
Materials:
-
This compound
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or EDC·HCl
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Ethyl acetate (B1210297) (EtOAc)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
-
Hydrazine (B178648) hydrate (B1144303) or Sodium borohydride/Acetic acid
-
Ethanol
Protocol:
-
Coupling Reaction:
-
Dissolve this compound (1 eq.) and HOBt (1.1 eq.) in DCM.
-
In a separate flask, suspend H-Phe-OMe·HCl (1 eq.) in DCM and add NMM (1 eq.) to neutralize.
-
Add the neutralized phenylalanine solution to the methionine solution.
-
Cool the mixture to 0°C and add DCC (1.1 eq.).
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
-
Work-up and Purification of Protected Dipeptide:
-
Filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude protected dipeptide.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
-
Phthaloyl Group Deprotection (Hydrazine Method - Use with caution):
-
Dissolve the purified dipeptide in ethanol.
-
Add hydrazine hydrate (1.2 eq.) and reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction, filter the phthalhydrazide (B32825) precipitate, and evaporate the solvent.
-
Purify the resulting dipeptide by chromatography or crystallization.
-
-
Phthaloyl Group Deprotection (Milder NaBH₄ Method):
-
Analysis:
-
Characterize the final dipeptide diastereomers by NMR, HPLC, and mass spectrometry.
-
Mandatory Visualizations
Workflow Diagrams
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound.
Caption: Solution-Phase Peptide Synthesis (LPPS) Workflow for a Dipeptide.
Logical Relationship Diagram
References
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chemistry of Amino Acid and Peptides via Solution-Phase-Peptide Synthesis [ejchem.journals.ekb.eg]
- 8. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 17. benchchem.com [benchchem.com]
- 18. Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent [jstage.jst.go.jp]
- 19. mdpi.com [mdpi.com]
- 20. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 21. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
Application Notes and Protocols for Microwave-Assisted N-Phthaloylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phthaloylation is a crucial step in organic synthesis, particularly for the protection of primary amino groups in amines and amino acids. This protection strategy is fundamental in peptide synthesis and the development of various pharmaceuticals and biologically active compounds. Traditional methods for N-phthaloylation often involve high temperatures, long reaction times, and the use of harsh solvents. Microwave-assisted organic synthesis has emerged as a green and efficient alternative, offering significant advantages such as rapid reaction rates, higher yields, and often solvent-free conditions, which aligns with the principles of sustainable chemistry.[1][2] This document provides detailed protocols and application notes for the microwave-assisted N-phthaloylation of amines and amino acids.
Reaction Principle
The N-phthaloylation reaction proceeds via a nucleophilic attack of the primary amino group on one of the carbonyl carbons of phthalic anhydride (B1165640). This is followed by an intramolecular cyclization and subsequent dehydration to form the stable five-membered phthalimide (B116566) ring. Microwave irradiation accelerates this process by efficiently heating the polar reactants and any high-dielectric solvent or catalyst present.
Experimental Protocols
Herein, we provide detailed protocols for both solvent-free and solvent-assisted microwave-assisted N-phthaloylation.
Protocol 1: Solvent-Free Microwave-Assisted N-Phthaloylation of Amino Acids
This method is environmentally friendly and offers a simple work-up procedure.[3][4]
Materials:
-
Phthalic anhydride
-
Amino acid (e.g., glycine, alanine, phenylalanine)
-
Microwave synthesizer with temperature and power control
-
Reaction vessel (microwave-safe ampoule)
-
Stir bar
-
Beaker
-
Distilled water
-
Ethanol (B145695) for recrystallization
-
Filtration apparatus
Procedure:
-
In a 35 mL microwave reaction ampoule, place phthalic anhydride (1.0 eq) and the desired amino acid (1.0-1.1 eq).
-
Add a small magnetic stir bar to the vessel.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant power of 200 W for 5-6 minutes, reaching a temperature of approximately 130 °C.[3][4]
-
After the initial heating phase, continue to heat the reaction mixture for an additional 5-10 minutes at a temperature close to the melting point of the specific amino acid being used.[3]
-
After irradiation, allow the reaction vessel to cool to room temperature.
-
To the solidified product, add distilled water and stir to break up the solid.
-
Filter the crude product using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven.
-
For further purification, the crude product can be recrystallized from ethanol.
Protocol 2: Solvent-Assisted Microwave-Assisted N-Phthaloylation of Aromatic Amines
This method is suitable for less reactive amines and utilizes a catalytic amount of a high-dielectric solvent to facilitate the reaction.
Materials:
-
Phthalic anhydride
-
Aromatic amine (e.g., aniline)
-
N,N-Dimethylformamide (DMF)
-
Domestic or commercial microwave oven (e.g., 700-800 W)
-
50 mL beaker
-
Watch glass
-
Stirring rod
-
Ice-cold water
-
Ethanol for recrystallization
-
Filtration apparatus
Procedure:
-
In a 50 mL beaker, combine phthalic anhydride (0.01 mole) and the aromatic amine (0.01 mole).
-
Add 5 drops of DMF to the mixture.
-
Cover the beaker with a watch glass and place it in the center of the microwave oven.
-
Irradiate the mixture at 700 W for the time specified in Table 2 (typically 15-30 seconds).
-
Monitor the reaction progress by TLC if necessary.
-
After the reaction is complete, allow the beaker to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain the pure N-arylphthalimide.
Data Presentation
The following tables summarize the quantitative data for microwave-assisted N-phthaloylation under various conditions.
Table 1: Solvent-Free Microwave-Assisted Synthesis of N-Phthaloyl Amino Acids [3][5]
| Amino Acid | Microwave Power (W) | Reaction Time (min) | Yield (%) | Melting Point (°C) |
| Glycine | 200 | 5-6 | 90-98 | 192-194 |
| Alanine | 200 | 5-6 | 95 | 106 |
| β-Alanine | 200 | 5-6 | 92 | 148-150 |
| Phenylalanine | 200 | 5-6 | 98 | 156-157 |
| Leucine | 200 | 5-6 | 85 | 118-120 |
| Isoleucine | 200 | 5-6 | 81 | 133-135 |
Table 2: DMF-Catalyzed Microwave-Assisted Synthesis of N-Arylphthalimides
| Aromatic Amine | Microwave Power (W) | Reaction Time (sec) | Yield (%) | Melting Point (°C) |
| Aniline | 700 | 30 | 95 | 208-210 |
| p-Toluidine | 700 | 30 | 92 | 200 |
| p-Anisidine | 700 | 30 | 94 | 158 |
| p-Chloroaniline | 700 | 30 | 96 | 188 |
Visualizations
Experimental Workflow for Microwave-Assisted N-Phthaloylation
Caption: A flowchart illustrating the key steps in the microwave-assisted N-phthaloylation process.
Reaction Mechanism of N-Phthaloylation
Caption: The reaction pathway for the formation of a phthalimide from phthalic anhydride and a primary amine.
Safety Precautions
-
Always handle phthalic anhydride and amines in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Microwave synthesizers should be operated according to the manufacturer's instructions. Ensure the reaction vessels are properly sealed to prevent pressure buildup.
-
Be aware that the reaction mixture can become hot and pressurized during microwave irradiation. Allow the vessel to cool completely before opening.
Conclusion
Microwave-assisted N-phthaloylation is a superior method compared to conventional heating, offering significant reductions in reaction time and improved yields.[5][6] The protocols provided are robust and can be adapted for a wide range of amines and amino acids, making this a valuable technique for researchers in organic synthesis and drug development. The solvent-free approach, in particular, represents a significant step towards greener and more sustainable chemical processes.[2]
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Microwave irradiation: A facile, scalable and convenient method for synthesis of <i>N</i>-phthaloylamino acids - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: Synthesis of Methionine Derivatives Using N-Phthaloyl-DL-methionine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various methionine derivatives utilizing N-Phthaloyl-DL-methionine as a key starting material. The phthaloyl group serves as an effective protecting group for the amine functionality of methionine, allowing for selective modifications at the carboxyl group. The protocols outlined below cover the synthesis of methionine amides, esters, and dipeptides, as well as the subsequent deprotection to yield the final derivatives.
Introduction
Methionine and its derivatives are of significant interest in pharmaceutical and biological research. The unique sulfur-containing side chain of methionine makes it a crucial component in various biological processes and a target for the development of novel therapeutic agents. The use of this compound provides a robust and versatile platform for the chemical synthesis of these derivatives, enabling researchers to explore their structure-activity relationships and potential applications in drug discovery.[1]
Synthesis of this compound Derivatives
The general workflow for the synthesis of methionine derivatives using this compound involves the activation of the carboxyl group, followed by reaction with a nucleophile (an amine or an alcohol), and an optional final deprotection step to remove the phthaloyl group.
Start [label="this compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Activation [label="Carboxyl Group Activation\n(e.g., SOCl2, DCC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amide_Synth [label="Amide Synthesis\n(Reaction with Amine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ester_Synth [label="Ester Synthesis\n(Reaction with Alcohol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dipeptide_Synth [label="Dipeptide Synthesis\n(Coupling with Amino Acid Ester)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protected_Amide [label="N-Phthaloyl-DL-methioninamide\nDerivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Protected_Ester [label="this compound\nEster Derivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Protected_Dipeptide [label="N-Phthaloyl-DL-methionyl\nDipeptide", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="Deprotection\n(Hydrazine or Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Amide [label="Methioninamide\nDerivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Ester [label="Methionine Ester\nDerivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Dipeptide [label="Methionyl Dipeptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Activation; Activation -> Amide_Synth; Activation -> Ester_Synth; Activation -> Dipeptide_Synth; Amide_Synth -> Protected_Amide; Ester_Synth -> Protected_Ester; Dipeptide_Synth -> Protected_Dipeptide; Protected_Amide -> Deprotection; Protected_Ester -> Deprotection; Protected_Dipeptide -> Deprotection; Deprotection -> Final_Amide; Deprotection -> Final_Ester; Deprotection -> Final_Dipeptide; }
Caption: General workflow for synthesizing methionine derivatives.Experimental Protocols
Protocol 1: Synthesis of N-Phthaloyl-DL-methioninamide
This protocol describes a two-step process for the synthesis of N-Phthaloyl-DL-methioninamide derivatives. The first step involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with an amine.
Step 1: Formation of N-Phthaloyl-DL-methionyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM).
-
Add thionyl chloride (1.5 equivalents) dropwise to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude N-Phthaloyl-DL-methionyl chloride, which is used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude N-Phthaloyl-DL-methionyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired primary or secondary amine (1.2 equivalents) and triethylamine (B128534) (1.5 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-Phthaloyl-DL-methioninamide derivative.
| Derivative | Amine | Yield (%) | Reference |
| N-Phthaloyl-DL-methioninanilide | Aniline | 75-85 (estimated) | General procedure |
| N-Phthaloyl-DL-methioninobenzylamide | Benzylamine | 78-88 (estimated) | General procedure |
Protocol 2: Synthesis of this compound Methyl Ester
This protocol details the esterification of this compound using methanol (B129727) and a catalyst.
-
Suspend this compound (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid or thionyl chloride (0.1 equivalents) to the suspension.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
| Derivative | Alcohol | Yield (%) | Reference |
| This compound methyl ester | Methanol | 85-95 (estimated) | General procedure |
Protocol 3: Synthesis of N-Phthaloyl-DL-methionyl-glycine Ethyl Ester (Dipeptide Synthesis)
This protocol outlines the coupling of this compound with an amino acid ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.
-
Dissolve this compound (1 equivalent), glycine (B1666218) ethyl ester hydrochloride (1 equivalent), and HOBt (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents) to neutralize the hydrochloride salt.
-
Add EDC (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude dipeptide by column chromatography.
| Dipeptide | Amino Acid Ester | Yield (%) | Reference |
| N-Phthaloyl-DL-Met-Gly-OEt | Glycine ethyl ester | 70-80 (estimated) | General procedure |
Deprotection of the Phthaloyl Group
The final step in the synthesis of many methionine derivatives is the removal of the phthaloyl protecting group to liberate the free amine.
Protocol 4: Deprotection using Hydrazine (B178648) Hydrate (B1144303)
This method is widely used for the mild cleavage of the phthaloyl group.
-
Dissolve the N-phthaloyl protected methionine derivative (1 equivalent) in ethanol (B145695) or methanol.
-
Add hydrazine hydrate (2-4 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture and filter off the precipitate.
-
Acidify the filtrate with concentrated HCl and then evaporate to dryness.
-
Recrystallize the residue from ethanol/ether to obtain the hydrochloride salt of the desired methionine derivative.
Start [label="N-Phthaloyl-Methionine\nDerivative", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazine [label="Hydrazine (NH2NH2)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Intermediate Adduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Phthalhydrazide [label="Phthalhydrazide\n(Precipitate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Methionine Derivative\n(Free Amine)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Intermediate [label="+ Hydrazine"]; Hydrazine -> Intermediate; Intermediate -> Phthalhydrazide [label="Intramolecular\nCyclization"]; Intermediate -> Product [label="Release"]; }
Caption: Hydrazine-mediated deprotection of the phthaloyl group.Protocol 5: Deprotection using Acid Hydrolysis
This method is suitable for derivatives that are stable to strong acidic conditions.
-
Suspend the N-phthaloyl protected methionine derivative in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Heat the mixture to reflux for several hours until the deprotection is complete (monitored by TLC).
-
Cool the reaction mixture, which will cause phthalic acid to precipitate.
-
Filter off the phthalic acid.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Redissolve the residue in water and re-evaporate to remove residual acid.
-
Recrystallize the product from a suitable solvent system to obtain the hydrochloride salt.
Data Presentation
The following table summarizes the expected physicochemical properties of key compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C13H13NO4S | 279.31 | White to off-white solid |
| This compound methyl ester | C14H15NO4S | 293.34 | Off-white solid |
| DL-Methionine methyl ester hydrochloride | C6H14ClNO2S | 199.70 | White crystalline solid |
Note: The yields provided in the protocols are estimates based on general procedures and may vary depending on the specific substrate and reaction conditions. Optimization may be required to achieve higher yields. No information was found regarding the involvement of this compound or its immediate synthetic derivatives in specific signaling pathways, as its primary role is that of a synthetic intermediate.
References
Troubleshooting & Optimization
How to improve the yield of N-Phthaloyl-DL-methionine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-Phthaloyl-DL-methionine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods involve the reaction of DL-methionine with phthalic anhydride (B1165640). Key approaches include:
-
Conventional Heating: Refluxing DL-methionine and phthalic anhydride in a high-boiling solvent such as glacial acetic acid or pyridine.
-
Solvent-Free Reaction: Heating a neat mixture of the reactants.
-
Milder Conditions: Utilizing reagents like N-carboethoxy phthalimide (B116566) in an aqueous solution at room temperature to prevent racemization and side reactions.[1]
-
Microwave-Assisted Synthesis: Using microwave irradiation to accelerate the reaction, often with a high-boiling point solvent.[2]
Q2: What is the primary mechanism of the N-phthaloylation reaction?
A2: The synthesis of this compound from DL-methionine and phthalic anhydride proceeds through a two-step mechanism. First, the amino group of methionine attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring to form an intermediate phthalamic acid. Then, upon heating, this intermediate undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring of this compound.
Q3: What are the potential side reactions that can lower the yield?
A3: The primary side reactions that can reduce the yield and purity of this compound include:
-
Oxidation of the Thioether: The sulfur atom in the methionine side chain is susceptible to oxidation, especially at elevated temperatures, forming the corresponding sulfoxide.
-
Racemization: Harsh reaction conditions, such as high temperatures or strong acids or bases, can lead to racemization of the chiral center.
-
Incomplete Reaction: The reaction may not go to completion, leaving unreacted DL-methionine and phthalic anhydride in the mixture.
-
Hydrolysis of Product: The presence of water, particularly at high temperatures, can lead to the hydrolysis of the phthalimide ring.
Q4: How can I purify the final product?
A4: Purification is typically achieved through recrystallization. Common solvents for recrystallization include ethanol (B145695), ethanol-water mixtures, or ethyl acetate (B1210297). It is crucial to remove unreacted phthalic anhydride and the byproduct, phthalic acid. Washing the crude product with a cold, non-polar solvent can help remove unreacted phthalic anhydride. Phthalic acid can be removed by washing with a cold, dilute solution of sodium bicarbonate, though this risks hydrolyzing the product if not done carefully.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Side reactions (e.g., oxidation). 4. Loss of product during workup and purification. | 1. Increase reaction time or temperature moderately. 2. Optimize the reaction temperature; for conventional heating, a temperature range of 130-150°C is often effective. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 4. Ensure efficient extraction and minimize transfers. Use an appropriate solvent for recrystallization to maximize recovery. |
| Product is an oil or fails to crystallize | 1. Presence of impurities, such as unreacted starting materials or byproducts. 2. Presence of residual solvent. | 1. Purify the crude product using column chromatography (silica gel with a hexane (B92381)/ethyl acetate gradient is a good starting point). 2. Ensure all solvent is removed under reduced pressure before attempting crystallization. Try adding a non-polar solvent like hexane to an ethyl acetate solution of the product to induce precipitation. |
| Presence of starting material in the final product (confirmed by TLC or NMR) | 1. Insufficient reaction time or temperature. 2. Inefficient purification. | 1. Increase the reaction time or temperature. Ensure proper mixing. 2. Improve the recrystallization procedure. Multiple recrystallizations may be necessary. Consider column chromatography for difficult separations. |
| Formation of a significant amount of byproduct (e.g., sulfoxide) | 1. Reaction temperature is too high. 2. Presence of oxidizing agents or air. | 1. Lower the reaction temperature and extend the reaction time if necessary. 2. Purge the reaction vessel with an inert gas (N₂ or Ar) before heating and maintain a positive pressure throughout the reaction. |
Experimental Protocols
Protocol 1: Conventional Synthesis in Glacial Acetic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add DL-methionine (1 equiv.) and phthalic anhydride (1.05 equiv.).
-
Solvent Addition: Add glacial acetic acid to the flask (approximately 5-10 mL per gram of DL-methionine).
-
Heating: Heat the mixture to reflux (around 118°C) with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove acetic acid and any unreacted phthalic acid.
-
-
Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.
Protocol 2: Solvent-Free Synthesis
-
Mixing Reactants: Thoroughly grind DL-methionine (1 equiv.) and phthalic anhydride (1.05 equiv.) in a mortar and pestle.
-
Heating: Transfer the mixture to a round-bottom flask and heat it in an oil bath at 140-150°C.
-
Reaction Progression: The mixture will melt and then solidify as the reaction proceeds. The reaction is typically complete in 30-60 minutes.
-
Workup and Purification:
-
Allow the solid mass to cool to room temperature.
-
Break up the solid and recrystallize it from ethanol to yield the pure product.
-
Data Presentation
Table 1: Effect of Reaction Conditions on Yield (Illustrative Data)
| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Conventional | Glacial Acetic Acid | 120 | 3 | ~85 |
| Conventional | Pyridine | 115 | 4 | ~80 |
| Solvent-Free | None | 150 | 1 | ~90 |
| Microwave | DMF | 160 | 0.25 | ~92 |
Note: Yields are approximate and can vary based on the specific experimental setup and purification efficiency.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Common side reactions in the N-phthaloylation of methionine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-phthaloylation of methionine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the N-phthaloylation of methionine?
A1: The most prevalent side reactions during the N-phthaloylation of methionine primarily involve its reactive sulfur-containing side chain. These include:
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Oxidation: The thioether group of the methionine side chain is susceptible to oxidation, leading to the formation of methionine sulfoxide (B87167) (Met(O)).[1][2] This can be problematic as it introduces an undesired modification to the molecule.
-
S-Alkylation: The lone pair of electrons on the sulfur atom can act as a nucleophile, leading to alkylation and the formation of a sulfonium (B1226848) salt.[1][2]
-
Racemization: Like other amino acids, the chiral center of methionine can undergo racemization, especially under harsh reaction conditions such as high temperatures.
-
Incomplete Reaction and Hydrolysis: Unreacted phthalic anhydride (B1165640) or its hydrolysis product, phthalic acid, can remain in the reaction mixture, complicating purification.[3][4]
Q2: How can I minimize the oxidation of the methionine side chain during the reaction?
A2: To minimize oxidation, it is crucial to control the reaction environment. Performing the reaction under an inert atmosphere, such as nitrogen or argon, will help to exclude atmospheric oxygen. Additionally, using degassed solvents and ensuring that the starting materials are free from peroxides can further reduce the risk of oxidation.
Q3: What conditions are recommended to prevent racemization?
A3: Racemization is often induced by high temperatures. To mitigate this, it is advisable to conduct the N-phthaloylation at the lowest effective temperature. One successful approach is to perform the reaction under reduced pressure, which allows for the removal of the water byproduct at a lower temperature.[4] Microwave-assisted synthesis has also been reported as a method to reduce reaction times and temperatures, thereby minimizing racemization.[5]
Q4: My final product is contaminated with phthalic acid. How can I remove it?
A4: Phthalic acid is a common impurity. It can be removed through careful purification. Recrystallization is often an effective method. Since N-phthaloyl methionine is generally less polar than phthalic acid, chromatographic techniques such as column chromatography can also be employed for efficient separation. The choice of solvent for recrystallization or the mobile phase for chromatography will depend on the specific properties of the N-phthaloyl methionine derivative.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the N-phthaloylation of methionine.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of N-Phthaloyl Methionine | 1. Incomplete reaction. 2. Side reactions consuming starting material. 3. Suboptimal reaction temperature. | 1. Increase reaction time or temperature cautiously, monitoring for side product formation. 2. Implement measures to prevent side reactions (see below). 3. Optimize the temperature; too low may slow the reaction, too high may promote side reactions. |
| Presence of Methionine Sulfoxide in Product | Oxidation of the thioether side chain by atmospheric oxygen or impurities. | 1. Perform the reaction under an inert atmosphere (Nitrogen or Argon). 2. Use degassed solvents. 3. Consider using methionine sulfoxide as the starting material and reducing it back to methionine post-phthaloylation if oxidation is unavoidable.[6] |
| Formation of S-Alkylated Byproducts | The nucleophilic sulfur of methionine reacting with electrophiles. | 1. Ensure all reagents and solvents are pure and free from alkylating agents. 2. If the reaction involves other electrophilic species, consider protecting the thioether group, although this adds complexity. |
| Product is a Racemic Mixture | High reaction temperatures leading to epimerization. | 1. Lower the reaction temperature. 2. Employ methods that allow for lower temperatures, such as reacting under reduced pressure.[4] 3. Consider microwave-assisted synthesis to shorten reaction times and lower temperatures.[5] |
| Difficulty in Isolating Pure Product | Presence of unreacted starting materials or phthalic acid. | 1. For phthalic acid removal, consider a basic wash during workup to extract the diacid. 2. Employ purification techniques such as recrystallization or column chromatography.[3] |
Experimental Protocols
Protocol 1: N-Phthaloylation of Methionine via Thermal Fusion under Reduced Pressure
This method is adapted from general procedures for amino acids and is designed to minimize racemization by using lower temperatures.[4]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a vacuum adapter, combine L-methionine (1 equivalent) and phthalic anhydride (1.05 equivalents).
-
Reaction: Heat the mixture in an oil bath to 130-135°C under reduced pressure (approximately 40 mmHg).
-
Monitoring: Continue heating for 15-30 minutes. The mixture will melt and then solidify as the reaction proceeds. The reaction can be monitored by TLC (Thin Layer Chromatography) by taking small aliquots and dissolving them in a suitable solvent.
-
Workup: After the reaction is complete, allow the flask to cool to room temperature. The solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Confirm the identity and purity of the N-phthaloyl-L-methionine by techniques such as NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: N-Phthaloylation of Methionine in Solution
-
Preparation: To a solution of L-methionine (1 equivalent) in a suitable solvent such as DMF or glacial acetic acid in a round-bottom flask, add phthalic anhydride (1.1 equivalents).
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-100°C) and stir for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
Workup: Once the reaction is complete, cool the mixture and pour it into ice-cold water to precipitate the product. Filter the solid, wash it with cold water, and dry it.
-
Purification: The crude product can be further purified by recrystallization or column chromatography to remove any unreacted starting materials or side products.
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Characterization: Analyze the purified product using standard analytical techniques to confirm its structure and purity.
Visualizations
Caption: Experimental workflow for the N-phthaloylation of methionine.
Caption: Common side reactions in the N-phthaloylation of methionine.
References
- 1. researchgate.net [researchgate.net]
- 2. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Mild and effective N-phthaloylation of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude N-Phthaloyl-DL-methionine by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude N-Phthaloyl-DL-methionine via recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My this compound fails to crystallize from the solution, even after cooling. What should I do?
A1: This is a common issue that can arise from several factors:
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Excess Solvent: The most frequent cause is the use of too much solvent, which keeps the compound fully dissolved even at low temperatures.
-
Solution: Gently heat the solution to evaporate some of the solvent. Continue to remove solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
-
Inappropriate Solvent: The chosen solvent may be too good of a solvent for this compound at all temperatures.
-
Solution: Consider a different solvent system. A mixed solvent system, such as ethanol-water, is often effective. This compound is typically soluble in hot ethanol (B145695) and less soluble in water. You can dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
-
-
Supersaturation: The solution may be supersaturated and require nucleation to initiate crystal growth.
-
Solution 1: Seeding. If you have a pure crystal of this compound, add a tiny amount to the cooled solution to act as a seed crystal.
-
Solution 2: Scratching. Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Q2: Instead of crystals, an oil has separated from the solution. How can I resolve this "oiling out"?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem with N-protected amino acids.
-
Cause 1: High Impurity Levels. Significant amounts of impurities can lower the melting point of the mixture, leading to the separation of an impure oil.
-
Cause 2: Solution Temperature Above Melting Point. The compound may be coming out of solution at a temperature above its melting point.
-
Troubleshooting Steps:
-
Re-dissolve the Oil: Reheat the solution until the oil completely redissolves.
-
Add More of the "Good" Solvent: If using a mixed solvent system like ethanol-water, add a small amount of additional ethanol to increase the overall solubility.
-
Cool Slowly: Allow the solution to cool as slowly as possible. Insulating the flask can help. This gives the molecules more time to arrange themselves into a crystal lattice.
-
Lower the Crystallization Temperature: Try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) after it has reached room temperature, but only after initial, slow cooling.
-
Trituration: If an oil persists, you can try to solidify it by a process called trituration. After decanting the solvent, add a non-polar solvent in which the product is insoluble (like hexane (B92381) or diethyl ether) and scratch the oil with a glass rod. This can sometimes induce solidification.
-
Q3: The yield of my recrystallized this compound is very low. How can I improve it?
A3: A low yield can be frustrating, but there are several ways to optimize your recovery:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in the solution upon cooling.
-
Cooling Temperature: Ensure the solution is thoroughly cooled to maximize precipitation. An ice bath can be used after the solution has been allowed to cool to room temperature.
-
Washing with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will dissolve some of your product.
-
Mother Liquor Recovery: The filtrate (mother liquor) after crystallization may still contain a significant amount of dissolved product. You can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.
Q4: What are the likely impurities in my crude this compound?
A4: The most common synthesis method involves the reaction of phthalic anhydride (B1165640) with DL-methionine in a solvent like glacial acetic acid.[1] Therefore, the most probable impurities are:
-
Unreacted Phthalic Anhydride: This can be removed by washing the crude product.
-
Unreacted DL-Methionine: Being an amino acid, its solubility differs significantly from the N-protected product, aiding in its removal during recrystallization.
-
Phthalic Acid: Formed by the hydrolysis of phthalic anhydride.
Data Presentation
| Solvent System | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | Low | Low to Moderate | Poor as a single solvent; good as an anti-solvent. |
| Ethanol | Moderate | High | Good, often used in combination with water. |
| Methanol | Moderate to High | High | May be too soluble for good recovery. |
| Acetic Acid | High | Very High | Good for initial reaction but not ideal for recrystallization due to high solubility. |
| Toluene | Low | Moderate | Can be used for the purification of some N-protected amino acids. |
| Diethyl Ether | Very Low | Low | Useful for washing and inducing solidification from oils. |
| Hexane | Insoluble | Insoluble | Useful for washing and inducing solidification from oils. |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound from an Ethanol-Water Mixture
This protocol is based on general procedures for the purification of N-phthaloyl amino acids.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration. To do this, preheat a funnel and a second Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: To the hot, clear solution, add warm water dropwise with continuous swirling until the solution just begins to turn cloudy (turbid). This indicates that the solution is saturated.
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Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature without disturbance. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting logic for recrystallization problems.
References
Preventing racemization during the synthesis of N-Phthaloyl-DL-methionine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of N-Phthaloyl-methionine.
Troubleshooting Guide
Question: My N-Phthaloyl-L-methionine product is showing significant racemization. What are the most likely causes?
Answer: Racemization during the synthesis of N-Phthaloyl-L-methionine is a common issue, often stemming from the reaction conditions. The primary culprits are typically related to the base used, the reaction temperature, and the solvent system. The key chemical mechanism to be aware of is the deprotonation of the α-carbon of the amino acid, which leads to a loss of stereochemical integrity.
Key Troubleshooting Points:
-
Base Selection: The choice and amount of base are critical. Strong bases or an excess of base can readily deprotonate the α-proton of the methionine derivative, leading to racemization. Weaker bases are generally preferred.
-
Temperature Control: Elevated temperatures provide the activation energy needed for the deprotonation and subsequent reprotonation that causes racemization. Maintaining a low and consistent temperature throughout the reaction is crucial.
-
Reaction Time: Prolonged reaction times, especially in the presence of a base and at higher temperatures, increase the likelihood of racemization. The reaction should be monitored and quenched as soon as it reaches completion.
Quantitative Data Summary
The degree of racemization is highly dependent on the specific reaction conditions. Below is a summary of how different factors can influence the stereochemical outcome.
| Factor | Condition | Impact on Racemization | Recommendation for Minimizing Racemization |
| Base | Strong bases (e.g., NaOH, KOH) | High risk of racemization due to efficient α-proton abstraction. | Use a weaker organic base, such as triethylamine (B128534) (TEA), and use it in stoichiometric amounts.[1] |
| Excess base | Increases the rate of racemization. | Use the minimum amount of base required to drive the reaction to completion. | |
| Temperature | High temperatures (e.g., reflux) | Significantly accelerates the rate of racemization.[2][3] | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate, ideally at or below room temperature. |
| Solvent | Polar aprotic solvents (e.g., DMF) | Can facilitate racemization, though solvent effects are often secondary to base and temperature. | While solvent choice is often dictated by solubility, consider less polar options if compatible with the reaction.[4] |
| Reaction Time | Prolonged exposure to basic conditions | Increases the probability of racemization. | Monitor the reaction progress (e.g., by TLC) and work up the reaction as soon as the starting material is consumed. |
Detailed Experimental Protocol
Synthesis of N-Phthaloyl-L-methionine with Minimized Racemization
This protocol is designed to minimize racemization by using a mild base and controlling the reaction temperature.
Materials:
-
L-methionine
-
Phthalic anhydride (B1165640)
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (B109758) (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Dean-Stark apparatus (optional, for removal of water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if available), suspend L-methionine (1 equivalent) and phthalic anhydride (1 equivalent) in toluene.
-
Addition of Base: Add triethylamine (0.3 equivalents) to the suspension.[5] A smaller, sub-stoichiometric amount of a weaker base is used to minimize the risk of racemization.
-
Heating: Heat the reaction mixture to a gentle reflux. The use of toluene allows for the azeotropic removal of water formed during the reaction, which helps to drive the reaction to completion.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the L-methionine spot is no longer visible.
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out. Acidify the cooled reaction mixture by adding 1 M HCl.
-
Extraction: If the product does not precipitate, transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude N-Phthaloyl-L-methionine. The product can be further purified by recrystallization.
Visualizations
Mechanism of Racemization
The following diagram illustrates the base-catalyzed racemization of an N-protected amino acid. The key step is the formation of a planar enolate intermediate, which can be protonated from either face, leading to a loss of the original stereochemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 13 C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01320K [pubs.rsc.org]
Troubleshooting guide for the deprotection of N-Phthaloyl-DL-methionine
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the deprotection of N-Phthaloyl-DL-methionine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My deprotection reaction is incomplete. What are the possible causes and solutions?
A1: Incomplete deprotection is a common issue that can stem from several factors:
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Insufficient Reagent: The molar ratio of the deprotecting agent to the substrate may be too low.
-
Solution: Increase the equivalents of the deprotecting agent. For instance, when using hydrazine (B178648), 1.5-2 equivalents are typically sufficient, but optimization may be required.
-
-
Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature.
-
Solution: Extend the reaction time and/or increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration. For example, a 60% hydrazine in DMF solution can give optimal yields in 1-3 hours.
-
-
Poor Solubility: The this compound may not be fully dissolved in the chosen solvent, limiting its reactivity.
-
Solution: Select a more appropriate solvent in which the starting material is fully soluble. Common solvents for hydrazine-based deprotection include methanol (B129727), ethanol (B145695), and DMF.
-
-
Steric Hindrance: While less common for methionine, bulky neighboring groups in more complex molecules can hinder the approach of the deprotecting agent.
-
Solution: Consider switching to a smaller deprotecting agent or a different deprotection method altogether.
-
Q2: I am observing unexpected side products in my reaction mixture. What are they and how can I avoid them?
A2: The methionine side chain is susceptible to specific side reactions, particularly under acidic conditions, which are sometimes used in work-up procedures.
-
Oxidation: The thioether group in methionine can be oxidized to methionine sulfoxide (B87167).
-
Prevention: Avoid harsh oxidizing conditions during the reaction and work-up. Using scavengers like dithiothreitol (B142953) (DTT) in the cleavage mixture can suppress oxidation. If oxidation occurs, the sulfoxide can sometimes be reduced back to the thioether.
-
-
S-Alkylation: The nucleophilic sulfur atom of the methionine can be alkylated, for example, by carbocations generated from other protecting groups in the molecule (e.g., t-butyl cations from Boc groups).
-
Prevention: The use of scavengers is crucial when other acid-labile protecting groups are present.
-
-
Phthaloyl Hydrazide Formation: When using hydrazine, the phthaloyl group is released as phthalyl hydrazide, which can sometimes be difficult to separate from the desired product.
-
Mitigation: This is an inherent byproduct of the reaction. Proper work-up and purification, such as precipitation and recrystallization or ion-exchange chromatography, are necessary for its removal.
-
Q3: How do I effectively remove the phthalyl hydrazide byproduct after deprotection with hydrazine?
A3: The removal of phthalyl hydrazide is a critical step for obtaining pure DL-methionine.
-
Acidification and Filtration: After the reaction, the mixture can be acidified with an acid like HCl. This often causes the phthalyl hydrazide to precipitate, allowing it to be removed by filtration.
-
Extraction: An acid/base work-up can be employed to separate the basic amine product from the acidic or neutral byproducts.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as water and ethanol. For instance, dissolving the crude product in hot water and then adding hot absolute alcohol can induce the crystallization of pure methionine.[1]
Q4: Are there alternative methods to hydrazine for the deprotection of this compound?
A4: Yes, several alternatives to the standard hydrazine method exist, which can be milder or avoid the formation of phthalyl hydrazide.
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Sodium Borohydride (B1222165) followed by Acetic Acid: This is a gentle, near-neutral method. The phthalimide (B116566) is first reduced with sodium borohydride in a solvent mixture like 2-propanol and water. The resulting intermediate is then treated with aqueous acetic acid to release the free amine.[2][3][4][5] This method is reported to proceed without significant loss of optical activity for chiral amino acids.[3][4]
-
Methylamine (B109427): A solution of methylamine in a solvent like ethanol can be used for deprotection at room temperature.[6] However, this reaction can be reversible and may require a large excess of methylamine to proceed to completion, which can be a challenge on a larger scale due to the volatility of methylamine.
Quantitative Data Summary
The following table summarizes typical reaction conditions for various deprotection methods. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Deprotection Method | Reagents & Solvents | Temperature | Time | Yield | Notes |
| Hydrazinolysis | Hydrazine hydrate (B1144303) in Methanol or Ethanol | Room Temperature | 1-2 hours | ~85% | A standard and effective method.[1] Requires careful removal of the phthalyl hydrazide byproduct. |
| Hydrazinolysis in DMF | 60% Hydrazine in DMF | Not specified | 1-3 hours | Optimal | Reported to give the best yield in a specific study.[7] |
| Sodium Borohydride Reduction | NaBH₄ in 2-propanol/H₂O, then Acetic Acid | Room Temperature (reduction), 80°C (cyclization) | 24 hours (reduction), 2 hours (cyclization) | High | A mild, two-stage, one-flask procedure.[2] Avoids hydrazinolysis. |
| Methylaminolysis | 33-40% Methylamine in Ethanol | Room Temperature | Several hours | Variable | A mild alternative, but the reaction can be reversible. |
Experimental Protocols
Protocol 1: Deprotection using Hydrazine Hydrate
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Dissolution: Dissolve this compound in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Reagent Addition: Add 1.5 to 2.0 equivalents of hydrazine hydrate to the solution.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up (Acidification): After completion, cool the reaction mixture and add concentrated hydrochloric acid. This will precipitate the phthalyl hydrazide.
-
Filtration: Filter the mixture to remove the precipitated phthalyl hydrazide. Wash the precipitate with a small amount of cold water.
-
Purification: Combine the filtrate and washings and evaporate to dryness under reduced pressure. Dissolve the residue in a minimum amount of hot water.
-
Crystallization: Add hot absolute ethanol to the aqueous solution to induce crystallization of DL-methionine. Cool the mixture, filter the crystals, wash with ethanol, and dry under vacuum.
Protocol 2: Deprotection using Sodium Borohydride
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Reduction: In a round-bottom flask, dissolve this compound in a mixture of 2-propanol and water (e.g., a 6:1 ratio). Add approximately 5 equivalents of sodium borohydride portion-wise while stirring.
-
Stirring: Allow the reaction to stir at room temperature for 24 hours. Monitor the consumption of the starting material by TLC.
-
Acidification and Cyclization: Carefully add glacial acetic acid to the reaction mixture to quench the excess sodium borohydride. Once the initial effervescence subsides, heat the mixture to 80°C for 2 hours to facilitate the cyclization and release of the amine.
-
Purification (Ion-Exchange): Cool the reaction mixture and load it onto a Dowex 50 (H+) ion-exchange column.
-
Washing and Elution: Wash the column with water to remove non-basic byproducts. Elute the desired DL-methionine using an aqueous ammonia (B1221849) solution (e.g., 1 M NH₄OH).
-
Isolation: Collect the fractions containing the product and evaporate the solvent under reduced pressure to obtain the pure DL-methionine.
Diagrams
Caption: Workflow for the deprotection of this compound.
Caption: Troubleshooting logic for deprotection issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 4. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 5. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
Identifying and removing byproducts in N-Phthaloyl-DL-methionine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Phthaloyl-DL-methionine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Low yields can stem from several factors:
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Incomplete Reaction: The reaction between DL-methionine and phthalic anhydride (B1165640) may not have gone to completion. Ensure you are using the appropriate solvent, temperature, and reaction time as specified in your protocol.[1] Methods using glacial acetic acid as a solvent with reflux for several hours are common.[1][2][3]
-
Suboptimal Reaction Conditions: High temperatures (above 140°C) can potentially lead to degradation or racemization, while temperatures that are too low will result in a sluggish or incomplete reaction.[1]
-
Moisture in Reagents: Phthalic anhydride is susceptible to hydrolysis to phthalic acid in the presence of water. Ensure all reagents and glassware are thoroughly dried before use.
-
Loss of Product During Work-up: this compound has some solubility in water. Excessive washing with water during the isolation step can lead to product loss. Use ice-cold water for washing to minimize this.
Troubleshooting Steps:
-
Verify the purity of your starting materials (DL-methionine and phthalic anhydride).
-
Optimize reaction time and temperature through small-scale trial reactions.
-
Ensure your reaction setup is protected from atmospheric moisture, for example, by using a drying tube.
-
Minimize the volume of water used during product isolation and recrystallization.
Q2: I observe multiple spots on my Thin Layer Chromatography (TLC) plate of the crude product. What are these impurities?
The presence of multiple spots on a TLC plate indicates the presence of byproducts or unreacted starting materials. The most common impurities are:
-
Unreacted DL-methionine: Being a polar amino acid, it will typically have a low Rf value.
-
Unreacted Phthalic Anhydride/Phthalic Acid: Phthalic anhydride can hydrolyze to phthalic acid during the reaction or work-up. Both are relatively polar.
-
Phthalamic Acid Intermediate: The initial reaction between phthalic anhydride and methionine forms an intermediate phthalamic acid. Incomplete cyclization to the desired phthalimide (B116566) will leave this intermediate as a byproduct.
-
Methionine Sulfoxide (B87167) Derivative: The thioether group in methionine is susceptible to oxidation, which can occur during the reaction, especially if oxidizing agents are present or if the reaction is exposed to air at high temperatures for extended periods.[4][5][6] This results in the formation of this compound sulfoxide.
| Compound | Potential TLC Characteristics (typical normal phase) | Identification Notes |
| This compound | Intermediate Rf value | The desired product. |
| DL-methionine | Low Rf value, may streak | Stains with ninhydrin (B49086). |
| Phthalic Anhydride | Higher Rf value than phthalic acid | May be visualized with certain stains. |
| Phthalic Acid | Lower Rf value than phthalic anhydride | More polar due to carboxylic acid groups. |
| Phthalamic Acid Intermediate | Intermediate Rf value, often close to the product | A polar intermediate. |
| This compound Sulfoxide | Lower Rf value than the desired product | More polar due to the sulfoxide group. |
Q3: How can I remove the byproducts and purify my this compound?
The primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A common solvent system is an ethanol-water mixture.[1] The crude product is dissolved in hot ethanol (B145695), and water is added dropwise until the solution becomes slightly cloudy. Upon cooling, the purified this compound should crystallize out.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381), can effectively separate the desired product from less polar and more polar impurities.
Q4: My final product appears to be an oil or fails to crystallize. What should I do?
-
Presence of Impurities: Oily products are often the result of significant impurities that inhibit crystallization. Attempt to purify a small sample by column chromatography to isolate the pure compound, which should then crystallize.
-
Residual Solvent: Ensure all solvents from the reaction and work-up have been thoroughly removed under vacuum.
-
Inducing Crystallization: If the product is pure but remains an oil, try the following:
-
Scratch the inside of the flask with a glass rod at the solvent-air interface.
-
Add a seed crystal of this compound if available.
-
Cool the solution in an ice bath or refrigerator for an extended period.
-
Q5: I am concerned about the oxidation of the methionine side chain. How can I prevent this and how can I detect the oxidized byproduct?
-
Prevention: To minimize oxidation, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid unnecessarily high temperatures and prolonged reaction times.[6]
-
Detection: The oxidized byproduct, this compound sulfoxide, can be detected by:
-
HPLC: A reversed-phase HPLC method will show a more polar, earlier-eluting peak for the sulfoxide compared to the desired product.[5]
-
Mass Spectrometry (MS): The mass spectrum of the oxidized product will show a mass increase of 16 amu (atomic mass units) corresponding to the addition of an oxygen atom.
-
NMR Spectroscopy: The proton and carbon signals of the methylene (B1212753) groups adjacent to the sulfur will be shifted downfield in the sulfoxide derivative compared to the parent compound.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, combine DL-methionine (1 equivalent) and phthalic anhydride (1.05 equivalents).
-
Add glacial acetic acid as the solvent (e.g., 20 mL for 25 mmol of reactants).[1]
-
Heat the mixture to reflux and maintain for 5-7 hours.[1]
-
After cooling to room temperature, remove the acetic acid under reduced pressure.
-
To the resulting residue, add water and reflux for 1 hour to precipitate the crude product and hydrolyze any remaining phthalic anhydride.[1]
-
Cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of ice-cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from an ethanol-water mixture.
Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F254 TLC plate.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v) with a small amount of acetic acid (e.g., 1%) can be a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or methanol).
-
Spotting: Apply a small spot of the sample solution to the TLC plate baseline.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization:
-
Examine the plate under UV light (254 nm) to visualize UV-active compounds.
-
Stain the plate with a suitable reagent, such as potassium permanganate (B83412) or ninhydrin (for detecting free amino groups of unreacted methionine).
-
Protocol 3: Purification by Recrystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
While the solution is still hot, add water dropwise until the solution just begins to turn cloudy.
-
If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum.
Visual Guides
Caption: Synthesis pathway of this compound.
Caption: Potential byproducts in the synthesis.
Caption: Troubleshooting workflow for purification.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impurity profiling of L-methionine by HPLC on a mixed mode column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
Challenges in the cleavage of the phthaloyl group in the presence of sensitive residues
This guide provides troubleshooting advice and frequently asked questions regarding the cleavage of the phthaloyl (Phth) group, particularly in the presence of sensitive residues commonly encountered in peptide synthesis, carbohydrate chemistry, and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving the phthaloyl group?
The most common methods for phthaloyl group deprotection involve nucleophilic attack on the imide carbonyls. The traditional and most widely used method is hydrazinolysis, typically employing hydrazine (B178648) hydrate (B1144303). However, due to the often harsh conditions required, milder alternatives have been developed, including the use of ethylenediamine (B42938) or a two-stage reduction using sodium borohydride (B1222165) followed by acid-catalyzed cyclization.
Q2: Why is phthaloyl group cleavage challenging in the presence of sensitive residues?
The primary challenge lies in the harsh conditions often required for traditional hydrazinolysis (e.g., elevated temperatures and prolonged reaction times), which can lead to the cleavage of other sensitive functional groups. These sensitive moieties include:
-
Esters and Boc-protecting groups: Susceptible to cleavage under the basic conditions of hydrazinolysis.
-
Acid-labile groups (e.g., Trt, Pbf): While generally stable to hydrazine, they can be sensitive to some alternative deprotection methods or subsequent work-up conditions.
-
Glycosidic linkages: Can be labile under the conditions required for complete phthaloyl removal, especially in complex oligosaccharides.[1]
-
Peptide bonds: Prolonged exposure to harsh reagents can lead to degradation or side reactions, such as racemization or modification of sensitive amino acid residues like asparagine and glutamine.
Q3: What are the main side reactions to be aware of during phthaloyl deprotection?
-
Incomplete Deprotection: The reaction may not go to completion, leaving the phthaloyl group intact or resulting in the formation of a stable intermediate.
-
Side-chain reactions: In peptide synthesis, sensitive amino acid side chains can be modified. For example, hydrazine can react with other protecting groups.[2]
-
Racemization: Harsh basic or acidic conditions can lead to the loss of stereochemical integrity at chiral centers.[3]
-
Formation of Phthalhydrazide (B32825) Precipitate: In hydrazinolysis, the phthalhydrazide byproduct precipitates out of solution, which can sometimes trap the desired product, complicating purification.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no deprotection | Reaction conditions are too mild (low temperature, short reaction time). | Increase the reaction temperature and/or time. For hydrazinolysis, refluxing in ethanol (B145695) is common. For ethylenediamine, microwave heating can be effective.[4] |
| Steric hindrance around the phthalimide (B116566). | Consider using a less sterically hindered deprotecting agent or more forcing conditions. | |
| Cleavage of other protecting groups (e.g., Fmoc, esters) | Hydrazinolysis is not orthogonal to base-labile groups. | Use a milder deprotection method such as sodium borohydride/acetic acid, which is performed under near-neutral conditions.[3][5] If using hydrazine, ensure that base-sensitive groups are not present or are replaced with compatible alternatives. Hydrazine will remove Fmoc groups, so the peptide should be protected with an N-terminal Boc group before Dde group removal if hydrazine is used for that purpose.[2] |
| Degradation of the target molecule | The substrate is sensitive to the harsh conditions of hydrazinolysis. | Switch to a milder deprotection reagent like ethylenediamine or sodium borohydride. The tetrachlorophthaloyl (TCP) group is an alternative that can be cleaved under very mild conditions with ethylenediamine. |
| Prolonged reaction time. | Optimize the reaction time by monitoring the reaction progress using TLC or LC-MS to stop the reaction as soon as the starting material is consumed. | |
| Difficulty in purifying the product from phthalhydrazide byproduct | The byproduct has precipitated with the product. | The Ing-Manske procedure, which uses hydrazine for cleavage, is designed to precipitate the phthalhydrazide, aiding in its removal by filtration.[6][7] If co-precipitation is an issue, consider alternative work-up procedures, such as extraction or chromatography. |
| Residual hydrazine interfering with subsequent reactions | Incomplete removal of hydrazine after work-up. | Ensure thorough removal of hydrazine, which can be achieved by co-evaporation with a high-boiling solvent like toluene (B28343) or by aqueous work-up with an oxidizing agent to quench the excess hydrazine.[4] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields for different phthaloyl deprotection methods. Note that yields are highly substrate-dependent.
| Deprotection Method | Reagents and Conditions | Typical Yield | Notes |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate, refluxing ethanol | Good to Excellent | A common and effective method, but can be harsh.[7] |
| Hydrazinolysis in DMF | 60% hydrazine in DMF, 1-3 h | Optimal | Reported to give optimal yields in some cases.[8] |
| Ethylenediamine | Ethylenediamine in EtOH/THF or MeCN, microwave heating (100°C, 1-2h) | Good | A milder alternative to hydrazine, suitable for more sensitive substrates.[4] |
| Sodium Borohydride/Acetic Acid | 1. NaBH₄ in 2-propanol2. Acetic Acid | High | An exceptionally mild, two-stage, one-flask procedure that avoids racemization.[3][5] |
| Ammonium Hydroxide | Concentrated NH₄OH, 55°C, 15 h | ~80-90% | Often results in incomplete cleavage.[9] |
| AMA (Ammonium hydroxide/methylamine) | NH₄OH/MeNH₂, 10 min | High | A fast and efficient method, particularly for solid-phase synthesis.[9] |
Experimental Protocols
Protocol 1: Standard Hydrazinolysis (Ing-Manske Procedure)
This protocol is suitable for substrates that are stable to basic conditions and elevated temperatures.
-
Dissolution: Dissolve the N-alkylphthalimide in ethanol (EtOH) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add hydrazine hydrate (an excess, typically 5-10 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux. The reaction time can vary from 1 to several hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, the phthalhydrazide byproduct will precipitate out of the solution as a white solid.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Wash the precipitate with cold ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude amine can be further purified by extraction or chromatography.
-
Protocol 2: Mild Deprotection with Ethylenediamine
This method is advantageous for substrates containing base-sensitive functional groups.
-
Dissolution: Dissolve the phthalimide-protected compound in a mixture of ethanol (EtOH) and tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) (MeCN).[4]
-
Reagent Addition: Add a large excess of ethylenediamine to the solution.
-
Reaction:
-
For sensitive substrates, stir the reaction at room temperature and monitor progress by TLC.
-
For more robust substrates or to accelerate the reaction, heat the mixture in a microwave reactor at approximately 100°C for 1-2 hours.[4]
-
-
Work-up:
-
Remove the solvent under reduced pressure.
-
To remove excess ethylenediamine, co-evaporate the residue with a non-polar solvent like heptane.[4]
-
The resulting solid can be extracted with a suitable solvent (e.g., DCM) to isolate the desired amine, which can then be purified by chromatography.
-
Protocol 3: Exceptionally Mild Deprotection with Sodium Borohydride and Acetic Acid
This two-stage, one-flask protocol is ideal for highly sensitive substrates, including chiral compounds where racemization is a concern.[3][5]
-
Reduction:
-
Dissolve the phthalimide derivative in 2-propanol.
-
Add sodium borohydride (NaBH₄) in portions at room temperature.
-
Stir the mixture until the reduction is complete (monitor by TLC).
-
-
Cyclization and Amine Release:
-
Carefully add acetic acid to the reaction mixture. This will quench the excess NaBH₄ and catalyze the cyclization of the intermediate to form phthalide (B148349) and release the free amine.
-
-
Work-up:
-
Evaporate the solvent under reduced pressure.
-
The residue can be partitioned between an aqueous basic solution (to neutralize the acetic acid) and an organic solvent to extract the amine.
-
The organic layer is then dried and concentrated to yield the crude product, which can be further purified.
-
Visualizations
Caption: Decision workflow for selecting a phthaloyl deprotection method.
Caption: Troubleshooting logic for low-yield phthaloyl deprotection.
References
- 1. Synthetic Strategies for Bioactive Oligosaccharides [mdpi.com]
- 2. peptide.com [peptide.com]
- 3. Phthalimides [organic-chemistry.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 6. scribd.com [scribd.com]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. researchgate.net [researchgate.net]
- 9. trilinkbiotech.com [trilinkbiotech.com]
Degradation pathways of N-Phthaloyl-DL-methionine under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with N-Phthaloyl-DL-methionine. Below you will find troubleshooting guides and frequently asked questions regarding its degradation under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic conditions?
Under strong acidic conditions, such as heating in 6 M hydrochloric acid, the primary degradation pathway is the hydrolysis of the phthalimide (B116566) group to yield phthalic acid and free DL-methionine.[1][2] However, the methionine residue itself is susceptible to oxidation, potentially forming methionine sulfoxide (B87167), especially if oxidizing agents are present or not adequately scavenged.[3][4][5]
Q2: What degradation products should I expect under basic conditions?
Basic hydrolysis, for instance using sodium hydroxide (B78521), also leads to the cleavage of the phthalimide ring, resulting in phthalic acid and DL-methionine.[1] The use of hydrazinolysis (hydrazine hydrate) is a common method for deprotection and results in the formation of phthalhydrazide (B32825) and free DL-methionine.[6][7] A mixture of ammonium (B1175870) hydroxide and aqueous methylamine (B109427) is also effective for cleaving the phthaloyl group.[8][9]
Q3: My experiment shows incomplete deprotection of the phthaloyl group. What could be the cause?
Incomplete deprotection can occur due to several factors:
-
Insufficient reaction time or temperature: Cleavage of the stable phthalimide ring requires specific conditions. For instance, hydrazinolysis may require heating.
-
Inappropriate reagent concentration: The concentration of the acid, base, or hydrazine (B178648) hydrate (B1144303) can significantly impact the reaction's efficiency.
-
Steric hindrance: While less common for a small molecule like methionine, steric hindrance in larger molecules can impede reagent access.
Q4: I am observing unexpected side products in my reaction mixture. What are the likely culprits?
Unexpected side products often arise from reactions involving the methionine side chain.
-
Oxidation: The thioether group in methionine is easily oxidized to methionine sulfoxide. This is a common side reaction, particularly under acidic conditions.[3][4][5]
-
S-alkylation: In the presence of certain reagents, the sulfur atom in methionine can be alkylated.[4]
-
Racemization: While the phthaloyl group can help prevent racemization during peptide synthesis, harsh acidic or basic conditions during degradation studies could potentially lead to some degree of racemization.[10]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of free methionine after degradation | 1. Incomplete hydrolysis of the N-phthaloyl group.2. Oxidation of methionine to methionine sulfoxide.3. Adsorption of product onto reaction vessel or purification media. | 1. Increase reaction time, temperature, or reagent concentration. Consider alternative cleavage reagents (e.g., hydrazine hydrate for basic conditions).2. Degas solutions and work under an inert atmosphere (e.g., nitrogen or argon). Add a scavenger like thioglycolic acid during acid hydrolysis.[2]3. Silanize glassware and choose appropriate purification methods. |
| Presence of multiple unexpected peaks in HPLC/LC-MS | 1. Formation of methionine sulfoxide or other oxidized species.2. Incomplete cleavage leading to intermediates.3. S-alkylation of the methionine side chain. | 1. Confirm the mass of the unexpected peaks to identify potential oxidized products. Use antioxidant scavengers in your reaction.2. Optimize reaction conditions for complete cleavage (see above).3. Identify and eliminate the source of alkylating agents in your reaction setup. |
| Inconsistent results between batches | 1. Variability in reagent quality or concentration.2. Inconsistent reaction temperature or time.3. Presence of oxygen or other contaminants. | 1. Use fresh, high-purity reagents and accurately prepare solutions.2. Ensure precise control over reaction parameters using calibrated equipment.3. Standardize procedures for degassing solvents and maintaining an inert atmosphere. |
Degradation Data Summary
The following table summarizes the expected degradation products under different conditions, based on available literature. Please note that quantitative yields can vary significantly based on specific experimental parameters.
| Condition | Primary Reagents | Expected Methionine Product | Expected Phthaloyl Byproduct | Potential Side Products |
| Acidic Hydrolysis | 6 M HCl, heat | DL-Methionine | Phthalic Acid | DL-Methionine Sulfoxide |
| Basic Hydrolysis | 5 N NaOH, heat | DL-Methionine | Phthalic Acid | Racemized products |
| Hydrazinolysis | Hydrazine Hydrate (NH₂NH₂·H₂O) | DL-Methionine | Phthalhydrazide | - |
| Ammonolysis/Aminolysis | NH₄OH / 40% aq. MeNH₂ | DL-Methionine | Phthalamide derivatives | - |
Experimental Protocols
1. Acidic Degradation (Hydrolysis)
-
Objective: To hydrolyze this compound to DL-methionine and phthalic acid.
-
Procedure:
-
Place this compound in a heavy-walled hydrolysis tube.
-
Add 6 M HCl to the tube. For every 1 mg of sample, use approximately 0.5-1 mL of acid.
-
(Optional but recommended to prevent oxidation) Add a scavenger such as thioglycolic acid.
-
Freeze the sample in a dry ice/acetone bath and evacuate the tube.
-
Seal the tube under vacuum.
-
Place the sealed tube in an oven at 110°C for 18-24 hours.[2]
-
After cooling, carefully open the tube.
-
Remove the HCl by evaporation under reduced pressure.
-
The resulting residue, containing DL-methionine hydrochloride and phthalic acid, can be analyzed by a suitable method (e.g., HPLC, LC-MS).
-
2. Basic Degradation (Hydrazinolysis)
-
Objective: To deprotect the phthaloyl group to yield DL-methionine and phthalhydrazide.
-
Procedure:
-
Dissolve this compound in a suitable solvent such as ethanol.
-
Add hydrazine hydrate to the solution. A molar excess of hydrazine is typically used.
-
Reflux the mixture for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture. Phthalhydrazide will often precipitate out of the solution.
-
Filter to remove the phthalhydrazide precipitate.
-
Evaporate the solvent from the filtrate to obtain the crude DL-methionine.
-
Further purification can be achieved by recrystallization or chromatography.
-
Visualizing Degradation Pathways
Caption: Degradation of this compound under acidic conditions.
Caption: Degradation of this compound via hydrazinolysis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical pathways of peptide degradation. V. Ascorbic acid promotes rather than inhibits the oxidation of methionine to methionine sulfoxide in small model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. gcwgandhinagar.com [gcwgandhinagar.com]
- 8. Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
Validation & Comparative
Validating the Synthesis of N-Phthaloyl-DL-methionine: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the successful synthesis of protected amino acids is a critical step. This guide provides a comparative analysis of spectroscopic methods for the validation of N-Phthaloyl-DL-methionine, a key intermediate in various synthetic pathways.
This document outlines a detailed experimental protocol for a mild and efficient synthesis of this compound. The core focus is on the validation of the final product using a suite of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). By comparing the spectral data of the starting material, DL-methionine, with the synthesized this compound, researchers can confidently confirm the successful phthaloylation of the amino group. Furthermore, this guide discusses alternative analytical techniques for purity assessment and provides all the necessary information to replicate and validate this synthesis.
Synthesis of this compound
A mild and efficient method for the synthesis of this compound is the reaction of DL-methionine with N-carboethoxyphthalimide in an aqueous solution at room temperature. This method is advantageous as it minimizes the risk of racemization.
Experimental Protocol: Synthesis of this compound
Materials:
-
DL-methionine
-
N-carboethoxyphthalimide
-
Sodium carbonate (Na₂CO₃)
-
Water (H₂O)
-
Hydrochloric acid (HCl, for acidification)
-
Ethanol (B145695) or isopropyl alcohol (for crystallization)
Procedure:
-
Dissolve DL-methionine and a molar equivalent of sodium carbonate in water at room temperature (17-20°C).
-
To this solution, add a molar equivalent of N-carboethoxyphthalimide.
-
Stir the reaction mixture for approximately 15-30 minutes.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the filtrate with a suitable acid, such as hydrochloric acid, to precipitate the this compound.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or isopropyl alcohol, to obtain pure this compound.
-
Dry the purified product under vacuum.
Spectroscopic Validation
The successful synthesis of this compound is confirmed by analyzing the changes in the spectroscopic signatures of the starting material (DL-methionine) and the final product.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool to identify the presence of specific functional groups. The key transformation in this synthesis is the conversion of the primary amine (-NH₂) in DL-methionine to a phthalimide (B116566) group.
Table 1: Comparison of IR Spectral Data for DL-methionine and this compound
| Functional Group | DL-methionine (cm⁻¹) | This compound (Expected, cm⁻¹) | Interpretation of Change |
| N-H Stretch (Amine) | 3000-2800 (broad) | Absent | Disappearance of the primary amine stretch confirms N-substitution. |
| C=O Stretch (Carboxyl) | ~1710 | ~1710 | The carboxylic acid C=O stretch should remain present. |
| C=O Stretch (Imide) | Absent | ~1770 and ~1700 (two bands) | Appearance of characteristic symmetric and asymmetric C=O stretching bands of the phthalimide group. |
| C-N Stretch | Present | Shifted | The C-N bond environment changes, leading to a shift in its stretching frequency. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.
The most significant change in the ¹H NMR spectrum will be the disappearance of the amine protons and the appearance of signals corresponding to the phthaloyl group.
Table 2: Comparison of ¹H NMR Spectral Data for DL-methionine and this compound
| Proton(s) | DL-methionine (δ, ppm) | This compound (Expected δ, ppm) | Interpretation of Change |
| α-CH | ~3.8 | ~4.5-5.0 | The α-proton is deshielded due to the electron-withdrawing phthaloyl group, causing a downfield shift. |
| β-CH₂ | ~2.1-2.2 | ~2.2-2.5 | Minor shift expected. |
| γ-CH₂ | ~2.6 | ~2.7-2.9 | Minor shift expected. |
| S-CH₃ | ~2.1 | ~2.1 | Minimal change expected. |
| NH₂ | Broad singlet, variable | Absent | Disappearance of the amine protons. |
| Phthaloyl-H | Absent | ~7.7-7.9 (multiplet) | Appearance of aromatic protons from the phthaloyl group. |
The ¹³C NMR spectrum will show new signals for the carbonyl and aromatic carbons of the phthaloyl group.
Table 3: Comparison of ¹³C NMR Spectral Data for DL-methionine and this compound
| Carbon | DL-methionine (δ, ppm) | This compound (Expected δ, ppm) | Interpretation of Change |
| C=O (Carboxyl) | ~175 | ~170-175 | Minor shift expected. |
| α-C | ~53 | ~50-55 | Minor shift expected. |
| β-C | ~31 | ~30-35 | Minor shift expected. |
| γ-C | ~30 | ~28-32 | Minor shift expected. |
| S-CH₃ | ~15 | ~15 | Minimal change expected. |
| C=O (Imide) | Absent | ~168 | Appearance of the two equivalent imide carbonyl carbons. |
| Aromatic C (quaternary) | Absent | ~132 | Appearance of the two quaternary aromatic carbons of the phthaloyl group. |
| Aromatic C-H | Absent | ~123, ~134 | Appearance of the four aromatic C-H carbons of the phthaloyl group. |
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight of the compound and can provide structural information through fragmentation patterns.
Table 4: Comparison of Mass Spectrometry Data for DL-methionine and this compound
| Ion | DL-methionine (m/z) | This compound (Expected m/z) | Interpretation of Change |
| [M+H]⁺ | 150.05 | 280.06 | The molecular weight increases by 130.01 Da, corresponding to the addition of a C₈H₄O₂ phthaloyl group and loss of two hydrogens.[1] |
| [M+Na]⁺ | 172.03 | 302.04 | Formation of the sodium adduct of the product.[1] |
| [M-H]⁻ | 148.03 | 278.05 | Formation of the deprotonated molecule in negative ion mode.[1] |
Alternative Validation Methods
Besides the primary spectroscopic methods, other techniques can be employed to assess the purity and confirm the identity of the synthesized this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. By developing a suitable method, one can separate the product from the starting materials and any by-products. The retention time of the synthesized compound can be compared to a known standard if available.
-
Gas Chromatography (GC): For volatile derivatives, GC can be used for purity analysis. Derivatization of the carboxylic acid group to a more volatile ester may be necessary.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to monitor the progress of the reaction and to get a preliminary assessment of the product's purity. By comparing the Rf values of the starting material, the reaction mixture, and the purified product, one can qualitatively assess the success of the synthesis.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the synthesis and validation process.
Caption: Workflow for the synthesis and validation of this compound.
Caption: Summary of key changes observed in spectroscopic data upon synthesis.
References
Comparative Guide to Enantiomeric Purity Assessment of N-Phthaloyl-DL-Methionine by Chiral HPLC
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for assessing the enantiomeric purity of N-Phthaloyl-DL-methionine. It is designed for researchers, scientists, and professionals in drug development who require accurate and reliable enantioselective analysis. The guide details experimental protocols and presents comparative data to facilitate method selection and implementation.
Introduction to Enantiomeric Purity Analysis
The determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control, as the stereochemistry of a molecule can significantly influence its pharmacological and toxicological properties. For chiral molecules like this compound, a protected form of the amino acid methionine, it is essential to quantify the presence of the unwanted enantiomer. Chiral HPLC is a powerful and widely used technique for this purpose, offering high resolution and accuracy.[1][2] This guide focuses on the direct separation of this compound enantiomers using chiral stationary phases (CSPs).
Comparison of Chiral HPLC Methods
The separation of enantiomers by HPLC can be achieved through direct or indirect methods.[1] Direct methods, which utilize CSPs, are often preferred as they avoid the need for derivatization, thus simplifying sample preparation and preventing potential racemization.[3] Polysaccharide-based and macrocyclic antibiotic-based CSPs are among the most successful for the resolution of N-acylated amino acids.
The following table summarizes the performance of different chiral HPLC columns for the enantiomeric separation of this compound and related compounds.
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Retention Factor (k'1) | Selectivity (α) | Resolution (Rs) | Reference |
| Ristocetin A | N-Phthaloyl-methionine | Not Specified | 6.38 | 1.30 | 1.4 | [4] |
| Chiralcel OD | N-Phthaloyl-glutamic acid | 20% 2-propanol/hexane + 0.1% TFA | - | - | Baseline | [5] |
| Chiralcel OD | N-Phthaloyl-phenylalanine | 5% 2-propanol/hexane + 0.1% TFA | - | - | Baseline | [5] |
Note: Data for this compound on Chiralcel OD was not explicitly available, but this CSP has demonstrated excellent performance for other N-phthaloyl protected amino acids.
Alternative Analytical Techniques
While chiral HPLC is a primary method, other techniques can be employed for determining the enantiomeric purity of amino acids and their derivatives.
-
Gas Chromatography (GC): This method often requires derivatization to increase the volatility of the amino acids.[6] Comprehensive two-dimensional GC (GCxGC) can provide very high selectivity and low detection limits (1-7 pg).[7]
-
Capillary Electrophoresis (CE): CE, particularly with chiral selectors added to the buffer, is another powerful technique for enantiomeric separations.
-
HPLC with Indirect Methods: This involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.[1][8]
The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Experimental Protocol: Chiral HPLC Analysis of this compound
This protocol is based on established methods for the separation of N-phthaloyl protected amino acids.[5]
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Chiralcel OD column (or equivalent polysaccharide-based CSP).
2. Reagents and Materials
-
This compound reference standard.
-
Hexane (HPLC grade).
-
2-Propanol (IPA, HPLC grade).
-
Trifluoroacetic acid (TFA, HPLC grade).
-
Sample solvent: Mobile phase or a compatible solvent.
3. Chromatographic Conditions
-
Mobile Phase: A mixture of Hexane and 2-Propanol with a small amount of TFA. A typical starting condition is 90:10 (v/v) Hexane:2-Propanol + 0.1% TFA. The ratio can be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25 °C (or ambient).
-
Injection Volume: 10-20 µL.
4. Sample Preparation
-
Prepare a stock solution of this compound in the sample solvent at a concentration of approximately 1 mg/mL.
-
Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Identify the peaks corresponding to the D and L enantiomers based on the injection of individual standards, if available, or by comparing with a racemic mixture.
-
Calculate the enantiomeric purity (or enantiomeric excess, ee%) using the peak areas of the two enantiomers:
-
% Enantiomer 1 = (Area1 / (Area1 + Area2)) * 100
-
% Enantiomer 2 = (Area2 / (Area1 + Area2)) * 100
-
ee% = |% Enantiomer 1 - % Enantiomer 2|
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the enantiomeric purity assessment of this compound using chiral HPLC.
Caption: Workflow for Chiral HPLC Analysis.
Comparison of Analytical Methods
This diagram provides a logical comparison between the direct chiral HPLC method and alternative techniques for enantiomeric purity assessment.
Caption: Comparison of Analytical Approaches.
References
- 1. benchchem.com [benchchem.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 5. researchgate.net [researchgate.net]
- 6. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 7. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to N-Phthaloyl-DL-methionine and Boc-DL-methionine as Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount to achieving desired outcomes with high yield and purity. Methionine, with its thioether side chain, presents unique challenges, including susceptibility to oxidation and S-alkylation. This guide provides an objective comparison of two commonly employed amino-protecting groups for DL-methionine: the classical N-Phthaloyl (Phth) group and the widely used tert-Butoxycarbonyl (Boc) group. This comparison is supported by a review of their chemical properties, stability, and the conditions required for their introduction and removal, supplemented with detailed experimental protocols.
Introduction to N-Phthaloyl and Boc Protecting Groups
The selection of an appropriate protecting group is a critical decision in multi-step synthesis, directly impacting the overall efficiency and success of the synthetic strategy. An ideal protecting group should be easy to introduce and remove selectively under mild conditions, stable to a range of reaction conditions, and should not lead to undesirable side reactions.
N-Phthaloyl-DL-methionine utilizes the phthaloyl group, a cyclic diacyl protecting group. The phthaloyl group is known for its high stability, making it robust under various synthetic transformations.[1] It is typically introduced by reacting methionine with phthalic anhydride (B1165640).[1]
Boc-DL-methionine , on the other hand, employs the tert-butoxycarbonyl group, a carbamate-based protecting group. The Boc group is a cornerstone of modern peptide synthesis, particularly in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[2] Its popularity stems from its ease of introduction using di-tert-butyl dicarbonate (B1257347) (Boc anhydride) and its facile removal under acidic conditions.[2]
Comparative Analysis
The choice between the N-Phthaloyl and Boc protecting groups for methionine depends on the specific requirements of the synthetic route, including the desired orthogonality and the tolerance of the substrate to the deprotection conditions.
Stability: The N-Phthaloyl group offers exceptional stability towards acidic and many other reaction conditions where the Boc group would be labile.[1] The Boc group is stable to most bases and nucleophiles but is readily cleaved by moderately strong acids.[2] This difference in lability is the foundation of their orthogonal use in complex syntheses.
Introduction: Both protecting groups can be introduced under relatively straightforward conditions. The Boc group is typically installed using Boc anhydride in the presence of a base.[3] The N-Phthaloyl group can be introduced by heating methionine with phthalic anhydride, sometimes in the presence of triethylamine (B128534).[1]
Deprotection: Deprotection conditions represent the most significant difference between the two. The Boc group is removed under acidic conditions, commonly with trifluoroacetic acid (TFA).[4][5] In contrast, the N-Phthaloyl group is most effectively removed by hydrazinolysis, using hydrazine (B178648) hydrate (B1144303).[1][6] This orthogonality allows for the selective deprotection of one group in the presence of the other.
Side Reactions: During the synthesis of methionine-containing peptides, the primary side reactions are oxidation of the thioether to a sulfoxide (B87167) and S-alkylation.[7][8][9]
-
With Boc-methionine , the repeated acid treatment for Boc group removal in SPPS can increase the risk of these side reactions.[7] The use of scavengers like dithiothreitol (B142953) (DTT) or triisopropylsilane (B1312306) (TIS) in the cleavage cocktail is often necessary to suppress oxidation and alkylation.[5][10]
-
The N-Phthaloyl group , being stable to acid, protects the amino group during acidic treatments, potentially reducing side reactions at other parts of the molecule. However, the harshness of hydrazine for deprotection might not be suitable for all substrates.
Data Presentation
| Property | This compound | Boc-DL-methionine |
| Chemical Formula | C13H13NO4S | C10H19NO4S |
| Molecular Weight | 279.31 g/mol | 249.33 g/mol |
| Protection Reagent | Phthalic anhydride[1] | Di-tert-butyl dicarbonate (Boc2O)[3] |
| Protection Conditions | Heating with phthalic anhydride, optionally with a base like triethylamine[1] | Reaction with Boc2O in the presence of a base (e.g., NaOH, TEA) in an aqueous or organic solvent[3] |
| Stability | Stable to strong acids, catalytic hydrogenation.[1] | Stable to bases, nucleophiles, and catalytic hydrogenation.[2] |
| Deprotection Reagent | Hydrazine hydrate (NH2NH2·H2O)[1][6] | Trifluoroacetic acid (TFA), HCl in dioxane[2][4][5] |
| Deprotection Conditions | Refluxing with hydrazine hydrate in a solvent like ethanol[11] | Treatment with TFA (often 25-50% in DCM) at room temperature[5][12] |
| Key Advantages | High stability to acidic conditions.[1] | Mild acidic deprotection, widely used in SPPS, orthogonal to base-labile groups.[13][] |
| Key Disadvantages | Harsh deprotection conditions (hydrazine) which may not be compatible with sensitive functional groups.[15] | Lability to strong acids, potential for side reactions (oxidation, S-alkylation) during deprotection.[7][10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
DL-methionine
-
Phthalic anhydride
-
Triethylamine (optional)
-
Solvent (e.g., DMF or neat)
Procedure:
-
In a round-bottom flask, combine DL-methionine (1 equivalent) and phthalic anhydride (1.1 equivalents).
-
If using a solvent, add DMF. Alternatively, the reaction can be performed neat.
-
If desired, add triethylamine (1 equivalent) to facilitate the reaction.
-
Heat the mixture under reflux for 2-4 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, filter the solid and wash with a cold solvent like ethanol (B145695) or water.
-
If the product remains in solution, pour the mixture into ice-water to induce precipitation.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
Protocol 2: Deprotection of this compound
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.5-2 equivalents) to the solution.
-
Reflux the mixture for 1-3 hours. A precipitate of phthalhydrazide (B32825) will form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.
-
Evaporate the filtrate to dryness.
-
Dissolve the residue in water and acidify with HCl to precipitate any remaining phthalhydrazide.
-
Filter the solution and neutralize the filtrate with a base (e.g., sodium bicarbonate) to obtain the free DL-methionine. Alternatively, the product can be isolated as the hydrochloride salt by evaporating the acidic aqueous solution.
Protocol 3: Synthesis of Boc-DL-methionine
Materials:
-
DL-methionine
-
Di-tert-butyl dicarbonate (Boc2O)
-
Sodium hydroxide (B78521) (NaOH) or Triethylamine (TEA)
-
Solvent (e.g., Dioxane/water or THF/water)
Procedure:
-
Dissolve DL-methionine (1 equivalent) in a mixture of dioxane and aqueous NaOH solution (or a suitable organic solvent with TEA).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane (or the same organic solvent) dropwise to the cooled methionine solution while stirring vigorously.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ethyl acetate (B1210297) to remove any unreacted Boc anhydride.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold, dilute acid (e.g., HCl or citric acid).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain Boc-DL-methionine.
Protocol 4: Deprotection of Boc-DL-methionine
Materials:
-
Boc-DL-methionine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., triisopropylsilane (TIS), dithiothreitol (DTT)) - optional, but recommended for peptide synthesis.
Procedure:
-
Dissolve Boc-DL-methionine in dichloromethane.
-
Prepare a deprotection solution of 25-50% TFA in DCM. For peptides containing methionine, it is advisable to add scavengers to this solution (e.g., 2.5% TIS and 2.5% water).
-
Add the deprotection solution to the Boc-DL-methionine solution and stir at room temperature.
-
The reaction is typically complete within 30-60 minutes. Monitor by TLC.
-
Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene (B28343) can help remove residual TFA).
-
The resulting product will be the TFA salt of DL-methionine. This can be used directly in the next step of a synthesis or neutralized with a mild base to obtain the free amino acid.
Mandatory Visualization
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Boc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. benchchem.com [benchchem.com]
- 15. Phthalimides [organic-chemistry.org]
N-Phthaloyl-DL-methionine versus Fmoc-DL-methionine in peptide synthesis
An Objective Comparison of N-Phthaloyl-DL-methionine and Fmoc-DL-methionine in Peptide Synthesis
Introduction
In the intricate process of peptide synthesis, the strategic use of protecting groups is paramount to prevent undesirable side reactions and ensure the correct amino acid sequence. The α-amino group of each incoming amino acid must be temporarily blocked to allow for the controlled formation of peptide bonds. The choice of this protecting group influences the overall synthetic strategy, affecting coupling efficiency, deprotection conditions, and the stability of the final peptide. This guide provides a detailed comparison between two such protecting groups for the amino acid methionine: the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) group and the less conventional N-Phthaloyl (Phth) group.
Methionine, with its thioether side chain, presents unique challenges during synthesis, primarily its susceptibility to oxidation and S-alkylation, especially during the final acid-catalyzed cleavage step.[1][2][3][4] This guide will explore how the choice between Fmoc and N-Phthaloyl protecting groups impacts the synthesis of methionine-containing peptides, supported by experimental protocols and data.
Chemical Structures
The foundational difference between this compound and Fmoc-DL-methionine lies in the chemical nature of their α-amino protecting groups.
Caption: Chemical structures of this compound and Fmoc-DL-methionine.
Core Comparison: N-Phthaloyl vs. Fmoc Protection
The selection of a protecting group is dictated by its stability under coupling conditions and the mildness of its removal. The Fmoc group forms the basis of the most common orthogonal protection strategy in modern solid-phase peptide synthesis (SPPS).[5] The N-Phthaloyl group, while robust, requires harsher deprotection conditions that limit its compatibility with standard SPPS protocols.
| Feature | This compound | Fmoc-DL-methionine |
| Protecting Group Type | Imide-based | Urethane-based (Fluorenylmethyloxycarbonyl) |
| Synthesis Strategy | Primarily historical use in solution-phase synthesis; limited compatibility with modern orthogonal SPPS. | The standard for modern Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).[3] |
| Introduction Method | Condensation of phthalic anhydride (B1165640) with DL-methionine.[6] | Reaction of Fmoc-OSu or Fmoc-Cl with DL-methionine. |
| Deprotection Conditions | Hydrazinolysis: Treatment with hydrazine (B178648) (e.g., 2-10% in DMF).[6] | Base-catalyzed elimination: Mild treatment with 20% piperidine (B6355638) in DMF.[7][8][9][10] |
| Orthogonality in SPPS | Poor. Hydrazine can cleave other protecting groups (e.g., Dde) and is generally harsher than standard SPPS conditions. | Excellent. The base-labile Fmoc group is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) and the final resin cleavage.[5][11][12] |
| Methionine Side Reactions | The thioether is unprotected and susceptible to oxidation and S-alkylation during final acidic cleavage, similar to the Fmoc strategy.[1][2][13] | The thioether is typically left unprotected and is stable during the synthesis cycles.[13] It is vulnerable to oxidation and S-alkylation during the final TFA cleavage.[2][3][4] |
| Advantages | - Very robust protection, stable to a wide range of conditions, including strong acids. - Low cost of the phthaloyl moiety. | - Mild deprotection allows for the synthesis of long and sensitive peptides. - Fully compatible with the orthogonal Fmoc/tBu SPPS strategy.[5] - Deprotection can be monitored by UV spectroscopy. |
| Disadvantages | - Harsh deprotection conditions (hydrazinolysis) are not compatible with many standard side-chain protecting groups. - Not suitable for standard automated SPPS. | - The fluorenyl group can promote aggregation in some difficult sequences. |
Experimental Protocols and Methodologies
The practical application of these protecting groups is best understood through their respective experimental workflows. Fmoc-DL-methionine is seamlessly integrated into the standard SPPS cycle, whereas the deprotection of the N-Phthaloyl group represents a distinct, non-standard chemical step.
Protocol 1: Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the iterative process for adding an amino acid, such as Fmoc-Met-OH, to a growing peptide chain on a solid support.
-
Resin Swelling: The solid-phase resin (e.g., Wang or Rink Amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.[7][8]
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF for 15-30 minutes.[7][9][10] This exposes the free amine for the next coupling step.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-adduct.[8]
-
Amino Acid Activation & Coupling: The next amino acid (e.g., Fmoc-Met-OH, 3-5 equivalents) is pre-activated with a coupling agent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., DIPEA) in DMF.[7] This activated mixture is then added to the resin and allowed to react for 1-2 hours to form the new peptide bond.
-
Washing: The resin is washed again with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.[8]
-
Cycle Repetition: Steps 2 through 5 are repeated for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing Trifluoroacetic Acid (TFA).[2][14] For methionine-containing peptides, this cocktail must include scavengers (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) to minimize oxidation and S-alkylation of the methionine side chain.[2][13]
Protocol 2: Deprotection of the N-Phthaloyl Group
This protocol describes the removal of the N-Phthaloyl group, a step that would replace the standard Fmoc deprotection if this group were used for N-terminal protection.
-
Resin Preparation: The N-Phthaloyl protected peptidyl-resin is washed thoroughly with DMF.
-
Hydrazinolysis: A solution of 2-10% hydrazine monohydrate in DMF is added to the resin.
-
Reaction: The mixture is agitated at room temperature for 30 minutes to 3 hours. The reaction progress can be monitored by HPLC analysis of a cleaved sample.
-
Washing: The resin is extensively washed with DMF to remove the phthalhydrazide (B32825) byproduct and excess hydrazine.
Visualizing the Workflows
Diagrams help clarify the chemical transformations and logical steps involved in utilizing each protecting group.
Fmoc-SPPS Workflow
The cyclical nature of Fmoc-SPPS is a key advantage for automation and efficiency.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biosynth.com [biosynth.com]
- 6. Phthalimides [organic-chemistry.org]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. Peptide Synthesis [bio-protocol.org]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. biotage.com [biotage.com]
- 14. peptide.com [peptide.com]
A Comparative Stability Analysis of N-Protected Methionine Derivatives for Pharmaceutical and Research Applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate N-protecting group for methionine is a critical decision in peptide synthesis and other applications. The inherent susceptibility of the methionine thioether side chain to oxidation and alkylation necessitates a careful evaluation of the stability of its protected derivatives. This guide provides a comprehensive comparison of the stability of three commonly used N-protected methionine derivatives: Boc-Met-OH, Fmoc-Met-OH, and Cbz-Met-OH, supported by experimental data and detailed analytical protocols.
Introduction to N-Protected Methionine Derivatives
In peptide synthesis, protecting the α-amino group of amino acids is essential to ensure controlled, stepwise elongation of the peptide chain. The choice of protecting group dictates the synthetic strategy, particularly the conditions for deprotection and the potential for side reactions. For methionine, the stability of the protecting group must be considered in conjunction with the reactivity of its sulfur-containing side chain.
-
Boc (tert-Butoxycarbonyl): An acid-labile protecting group, typically removed with strong acids like trifluoroacetic acid (TFA).[1]
-
Fmoc (9-Fluorenylmethoxycarbonyl): A base-labile protecting group, commonly cleaved using a solution of piperidine (B6355638) in an organic solvent.[2]
-
Cbz (Carbobenzyloxy): A protecting group that is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[2]
This guide will compare the stability of these derivatives under acidic, basic, and oxidative conditions, and discuss the common side reactions associated with each.
Data Presentation
The following tables summarize the stability profiles and common side reactions of Boc-, Fmoc-, and Cbz-protected methionine derivatives.
Table 1: Comparative Stability of N-Protected Methionine Derivatives
| Protecting Group | Acid Stability (e.g., TFA) | Base Stability (e.g., Piperidine) | Oxidative Stability | Primary Deprotection Method |
| Boc | Labile | Stable | Susceptible to oxidation during acidic deprotection | Trifluoroacetic Acid (TFA) |
| Fmoc | Stable | Labile | Susceptible to oxidation during synthesis and final cleavage | 20% Piperidine in DMF |
| Cbz | Stable | Stable | Generally stable; deprotection conditions are mild | Catalytic Hydrogenolysis |
Table 2: Common Side Reactions and Mitigation Strategies
| Derivative | Side Reaction | Conditions Favoring Side Reaction | Mitigation Strategies |
| Boc-Met-OH | Oxidation (to Met(O)) | Acidic deprotection (TFA) | Use of scavengers (e.g., DMS, EDT, TIS); Perform cleavage under inert atmosphere.[3][4] |
| S-alkylation | Acidic deprotection (TFA) | Use of scavengers (e.g., EDT, thioanisole).[3] | |
| Fmoc-Met-OH | Oxidation (to Met(O)) | During synthesis and final acidic cleavage | Use of scavengers in cleavage cocktail; Use of Fmoc-Met(O)-OH and subsequent reduction.[5] |
| Cbz-Met-OH | Minimal side reactions related to the protecting group | Deprotection conditions are generally mild | Ensure complete removal of catalyst after hydrogenolysis. |
Table 3: Quantitative Analysis of Side Product Formation during TFA Cleavage of a Met-Containing Peptide
This table is adapted from a study on the cleavage of a model peptide (Ac-Met-Glu-Glu-Pro-Asp-OH) from a solid support using a standard TFA-based cleavage cocktail (TFA/TIS/H₂O; 95:2.5:2.5). The data illustrates the formation of oxidized and S-alkylated side products.
| Cleavage Time (at 25°C) | Target Peptide (%) | S-tert-butylated Met (%) | Oxidized Met (%) |
| 0.5 h | 78.5 | 19.9 | 1.6 |
| 1 h | 74.8 | 23.6 | 1.6 |
| 2 h | 75.2 | 23.1 | 1.7 |
Data adapted from a study on methionine-containing peptides, which indicates that S-alkylation can be a significant side reaction during acidic cleavage.[6]
Experimental Protocols
Protocol 1: General Procedure for Stability Analysis of N-Protected Methionine Derivatives by HPLC
This protocol outlines a general method for comparing the stability of Boc-Met-OH, Fmoc-Met-OH, and Cbz-Met-OH under different conditions.
1. Materials:
-
Boc-L-methionine (Boc-Met-OH)
-
Fmoc-L-methionine (Fmoc-Met-OH)
-
Cbz-L-methionine (Cbz-Met-OH)
-
Trifluoroacetic acid (TFA)
-
Piperidine
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hydrogen peroxide (H₂O₂)
-
Palladium on carbon (Pd/C) catalyst
-
Methanol (MeOH)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with a C18 column and UV detector
2. Stock Solution Preparation:
-
Prepare 1 mg/mL stock solutions of each N-protected methionine derivative in a suitable solvent (e.g., ACN or MeOH).
3. Stability Testing:
-
Acidic Stability (Boc Deprotection Conditions):
-
To 1 mL of each stock solution, add 1 mL of a 50% TFA solution in DCM.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately quench the reaction by diluting the aliquot in a neutralizing mobile phase.
-
Analyze by HPLC.
-
-
Basic Stability (Fmoc Deprotection Conditions):
-
To 1 mL of each stock solution, add 250 µL of piperidine to achieve a 20% solution in DMF.
-
Take aliquots at various time points (e.g., 0, 2, 5, 10, 20 minutes).
-
Quench the reaction by diluting in a mobile phase containing 0.1% TFA.
-
Analyze by HPLC.
-
-
Oxidative Stability:
-
To 1 mL of each stock solution, add a solution of H₂O₂ to a final concentration of 1% or 5%.
-
Incubate at room temperature and take aliquots at various time points (e.g., 0, 1, 4, 24 hours).
-
Analyze by HPLC to quantify the formation of methionine sulfoxide (B87167) (a mass increase of +16 Da).
-
-
Hydrogenolysis Stability (Cbz Deprotection Conditions):
-
Dissolve a known amount of each derivative in MeOH.
-
Add a catalytic amount of Pd/C.
-
Stir the reaction under a hydrogen atmosphere.
-
Take aliquots at various time points, filter through a syringe filter to remove the catalyst, and analyze by HPLC.
-
4. HPLC Analysis:
-
Use a C18 column with a gradient elution, for example, from 10% to 90% ACN in water (both with 0.1% TFA) over 20 minutes.
-
Monitor the eluent at a suitable wavelength (e.g., 220 nm for the peptide bond, and 265 nm for the Fmoc group).
-
Quantify the peak areas of the starting material and any degradation products.
5. Data Analysis:
-
Calculate the percentage of the remaining protected methionine derivative at each time point.
-
Plot the percentage of the intact compound versus time to determine the degradation kinetics.
Mandatory Visualization
Caption: Chemical structures of Boc-, Fmoc-, and Cbz-protected L-methionine.
Caption: Experimental workflow for the comparative stability analysis of N-protected methionine.
Caption: Deprotection pathways and potential side reactions for N-protected methionine.
Conclusion
The choice of an N-protecting group for methionine is a critical parameter in the design of synthetic routes, particularly for peptides.
-
Boc-methionine is a cost-effective option, but its use requires careful consideration of the acidic deprotection conditions, which can lead to significant oxidation and S-alkylation of the methionine side chain. The inclusion of appropriate scavengers is essential to minimize these side reactions.
-
Fmoc-methionine has become the standard in solid-phase peptide synthesis due to the mild, basic conditions used for deprotection, which are orthogonal to the acid-labile side-chain protecting groups.[7] While the methionine side chain is generally stable to piperidine, oxidation can still occur during synthesis and the final acidic cleavage step.
-
Cbz-methionine offers excellent stability to both acidic and basic conditions, making it a robust protecting group. The deprotection via catalytic hydrogenolysis is mild and generally does not promote side reactions involving the methionine side chain. However, it is not compatible with other functional groups that are sensitive to reduction.
Ultimately, the optimal choice of N-protected methionine derivative depends on the specific requirements of the synthesis, including the presence of other sensitive functional groups, the desired scale of the reaction, and the potential for side reactions. This guide provides a framework for making an informed decision based on a comparative analysis of the stability and reactivity of these common derivatives.
References
Evaluating the efficiency of different deprotection methods for N-Phthaloyl-DL-methionine
For researchers, scientists, and professionals in drug development, the efficient and clean removal of protecting groups is a critical step in chemical synthesis. This guide provides a comparative evaluation of common deprotection methods for N-Phthaloyl-DL-methionine, a key intermediate in the synthesis of methionine-containing compounds. We present a summary of quantitative data, detailed experimental protocols, and a discussion of the advantages and disadvantages of each method to aid in the selection of the most appropriate strategy for your research needs.
The phthaloyl group is a widely used protecting group for primary amines due to its robustness and ease of introduction. However, its removal requires careful consideration of the reaction conditions to maximize yield and purity, especially when dealing with sensitive amino acids like methionine. The sulfur-containing side chain of methionine is susceptible to oxidation and S-alkylation, particularly under harsh acidic conditions.
This guide focuses on three primary methods for the deprotection of this compound:
-
Hydrazinolysis (Ing-Manske Procedure)
-
Acidic Hydrolysis
-
Reductive Deprotection with Sodium Borohydride (B1222165)
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each deprotection method. It is important to note that direct comparative studies on this compound are limited, and the data presented is a consolidation of reported yields for similar substrates and specific protocols.
| Deprotection Method | Reagents | Typical Reaction Time | Typical Yield (%) | Purity/Side Reactions |
| Hydrazinolysis | Hydrazine (B178648) hydrate (B1144303) | 1-3 hours | 80-95% | High purity; Hydrazine is toxic and can be difficult to remove. |
| Acidic Hydrolysis | Concentrated HCl | 4-5 hours | 84-85% | Potential for methionine side-chain oxidation and S-alkylation. |
| Sodium Borohydride | NaBH₄, Isopropanol, Acetic Acid | 1-6 hours | High (specific data for methionine derivative not found, but generally >90% for other amino acids) | High purity; mild conditions prevent racemization and side-chain reactions.[1] |
Experimental Protocols
Detailed methodologies for the key deprotection strategies are provided below.
Hydrazinolysis (Ing-Manske Procedure)
This method is one of the most common and effective ways to remove the phthaloyl group.
Protocol:
-
Dissolve this compound in ethanol (B145695) or methanol.
-
Add hydrazine hydrate (1.5 - 2 equivalents) to the solution.
-
Reflux the mixture for 1-3 hours.
-
After cooling, the phthalhydrazide (B32825) byproduct precipitates and can be removed by filtration.
-
The filtrate is then concentrated, and the desired DL-methionine is isolated, typically after an acid-base workup to purify the amine.
Acidic Hydrolysis
This traditional method employs strong acids to cleave the phthalimide (B116566) ring.
Protocol:
-
Suspend this compound in a mixture of concentrated hydrochloric acid and water.
-
Reflux the mixture for 4-5 hours.
-
During this time, phthalic acid will precipitate.
-
Filter the mixture to remove the phthalic acid.
-
Concentrate the filtrate, which contains the hydrochloride salt of DL-methionine.
-
The free amino acid can be obtained by neutralization, for example, with pyridine, followed by precipitation with alcohol.
Reductive Deprotection with Sodium Borohydride
This is a milder, two-stage, one-flask method that avoids harsh acidic or basic conditions.[1]
Protocol:
-
Dissolve this compound in 2-propanol.
-
Add sodium borohydride (NaBH₄) in portions and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Once the reduction is complete, carefully add acetic acid to the reaction mixture.
-
The mixture is then stirred for a period to effect the cleavage of the intermediate.
-
The desired DL-methionine is then isolated from the reaction mixture through standard workup procedures, which may include extraction to remove the phthalide (B148349) byproduct.[1]
Method Comparison and Recommendations
-
Hydrazinolysis is generally the method of choice for high yields and purity. However, the toxicity of hydrazine and the need for its complete removal are significant drawbacks.
-
Acidic Hydrolysis is a classic and effective method, but the harsh conditions can lead to undesirable side reactions on the methionine side chain, such as oxidation to the sulfoxide (B87167) or S-alkylation. This method may require careful optimization and the use of scavengers to minimize these side products.
-
Reductive Deprotection with Sodium Borohydride offers a significant advantage in its mildness.[1] This method is particularly well-suited for substrates that are sensitive to racemization or harsh acidic/basic conditions. The lack of strong acids or bases makes it an excellent choice for preserving the integrity of the methionine side chain.[1]
Experimental Workflow
Caption: Workflow of this compound deprotection.
Logical Relationship of Method Selection
Caption: Decision tree for selecting a deprotection method.
References
Benchmarking the chelating properties of N-Phthaloyl-DL-methionine against other agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chelating properties of N-Phthaloyl-DL-methionine against other established chelating agents. Due to a lack of publicly available quantitative data on the chelation efficacy of this compound, a direct experimental comparison is not currently possible. However, this document outlines the known characteristics of this compound, presents a framework for its evaluation, and compares the properties of well-documented chelating agents to provide a benchmark for future studies.
Introduction to this compound
This compound is a derivative of the essential amino acid methionine, where the amino group is protected by a phthaloyl group. This modification makes it a potential candidate for use in various industrial and pharmaceutical applications, including as a chelating agent for heavy metal ions.[1] Its potential for chelation stems from the presence of carboxyl and thioether groups which can coordinate with metal ions. A study on a related polymer containing L-methionine and phthalimide (B116566) groups suggests good thermal stability for such structures.[2]
Established Chelating Agents: A Benchmark for Comparison
To provide a context for the potential performance of this compound, the following table summarizes the properties of commonly used chelating agents.
| Chelating Agent | Abbreviation | Key Properties | Metals Chelated | Administration |
| Ethylenediaminetetraacetic acid | EDTA | Strong, broad-spectrum chelator. | Lead, Cadmium, Zinc, Copper, Iron, Calcium | Intravenous |
| Dimercaptosuccinic acid | DMSA | Water-soluble, oral chelator. | Lead, Mercury, Arsenic | Oral |
| Dimercapto-propane-sulfonate | DMPS | Strong affinity for mercury. | Mercury, Arsenic, Lead | Oral, Intravenous |
Experimental Protocols for Evaluating Chelating Properties
The efficacy of a chelating agent is determined through various experimental methods. The following protocols are standard approaches that could be employed to benchmark this compound.
Determination of Metal-Ligand Stability Constants via Potentiometric Titration
Potentiometric titration is a widely used method to determine the stability constants of metal-ligand complexes.[3][4][5][6][7][8][9][10][11]
Principle: The formation of a complex between a metal ion and a chelating agent (ligand) in solution is monitored by measuring the change in the potential of an ion-selective electrode. The titration curve of potential versus titrant volume allows for the calculation of the stepwise and overall stability constants (β).
Experimental Setup:
-
Apparatus: A pH meter or potentiometer with a suitable ion-selective electrode (e.g., copper ISE for copper chelation) and a reference electrode (e.g., Ag/AgCl).
-
Reagents:
-
Standardized solution of the metal ion of interest (e.g., CuSO₄).
-
Solution of this compound of known concentration.
-
Standardized acid (e.g., HCl) and base (e.g., NaOH) solutions.
-
Inert electrolyte to maintain constant ionic strength (e.g., KNO₃).
-
-
Procedure:
-
A solution containing the metal ion and a known excess of the chelating agent is prepared in a thermostated vessel.
-
The solution is titrated with a standardized base (e.g., NaOH).
-
The potential (or pH) is recorded after each addition of the titrant.
-
The titration data is used to calculate the formation constants of the metal-ligand complexes.
-
References
- 1. Cas 5464-44-8,this compound | lookchem [lookchem.com]
- 2. Synthesis and characterization of novel organosoluble and optically active aromatic polyesters containing L-methionine and phthalimide pendent groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pramanaresearch.org [pramanaresearch.org]
- 6. ijfmr.com [ijfmr.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. analysis potentiometric titration: Topics by Science.gov [science.gov]
- 10. Compexometric titration/Chelatorphy titration/chelating titration | PPTX [slideshare.net]
- 11. Potentiometric titration - Wikipedia [en.wikipedia.org]
A Comparative Study: Solid-Phase vs. Solution-Phase Synthesis of N-Phthaloyl-DL-methionine
A detailed analysis of two primary synthetic methodologies for the production of N-Phthaloyl-DL-methionine, offering insights into efficiency, purity, and scalability for researchers, scientists, and drug development professionals.
The synthesis of N-protected amino acids is a fundamental process in peptide chemistry and drug discovery. Among the various protecting groups, the phthaloyl group offers robust protection of the amino functionality. This guide provides a comparative study of the two main approaches for the synthesis of this compound: the traditional solution-phase synthesis and the more modern solid-phase synthesis. We will delve into the experimental protocols for each method, present a quantitative comparison of their key performance indicators, and provide a visual representation of the synthetic workflows.
Quantitative Data Comparison
The choice between solid-phase and solution-phase synthesis often depends on the desired scale, speed, and purity of the final product. The following table summarizes the key quantitative metrics for the synthesis of this compound via both methods.
| Metric | Solid-Phase Synthesis (Representative) | Solution-Phase Synthesis |
| Yield | ~85-95% | 96%[1] |
| Purity | High (after cleavage and purification) | High (after crystallization) |
| Reaction Time | Several hours to days (including resin preparation and cleavage) | ~15 minutes (excluding workup and purification)[1] |
| Scalability | Well-suited for small to medium scale (mg to g) | Readily scalable for large-scale production (g to kg) |
| Purification | Simplified washing steps, final cleavage and purification | Requires extraction and crystallization of intermediates and final product |
Experimental Protocols
Detailed methodologies for both solid-phase and solution-phase synthesis of this compound are outlined below.
Solid-Phase Synthesis of this compound (Adapted from Merrifield Resin Protocol)
This protocol is adapted from general methods for attaching N-protected amino acids to Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (DCM)
-
Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage
-
Scavengers (e.g., anisole, thioanisole)
Procedure:
-
Preparation of this compound Cesium Salt:
-
Dissolve this compound in a minimal amount of methanol.
-
Add an aqueous solution of cesium carbonate dropwise until the pH is neutral.
-
Evaporate the solvent to obtain the cesium salt of this compound.
-
-
Attachment to Resin:
-
Swell the Merrifield resin in DMF.
-
Add the dried this compound cesium salt to the swollen resin.
-
Heat the mixture at 50°C with shaking for 24 hours.
-
Filter the resin and wash sequentially with DMF, DMF/water, water, and methanol to remove unreacted starting materials.
-
Dry the resin under vacuum.
-
-
Cleavage from Resin:
-
Treat the resin with a cleavage cocktail (e.g., HF or TFMSA in DCM with scavengers) to release the this compound.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent to obtain the crude product.
-
-
Purification:
-
Purify the crude product by a suitable method, such as recrystallization or chromatography, to obtain pure this compound.
-
Solution-Phase Synthesis of this compound
This protocol is based on a reported mild synthesis of phthaloyl amino acids.[1]
Materials:
-
DL-Methionine
-
N-Carboethoxyphthalimide
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup:
-
In a flask, dissolve DL-methionine and sodium carbonate in water.
-
To this solution, add N-carboethoxyphthalimide and stir the mixture vigorously at room temperature.
-
-
Reaction:
-
Continue stirring for approximately 15 minutes. The reaction progress can be monitored by the disappearance of the starting materials.
-
-
Workup and Isolation:
-
Filter the reaction mixture to remove any insoluble by-products.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the this compound.
-
Collect the precipitate by filtration.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., water or ethanol/water) to obtain pure this compound. A yield of 96% has been reported for this method.[1]
-
Visualization of Synthetic Workflows
The following diagrams illustrate the distinct workflows of solid-phase and solution-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Workflow for the solution-phase synthesis of this compound.
Concluding Remarks
Both solid-phase and solution-phase synthesis offer viable routes to this compound, each with distinct advantages and disadvantages. Solution-phase synthesis is a well-established, high-yielding, and highly scalable method, making it suitable for large-scale industrial production. Its primary drawback is the need for purification of intermediates and the final product, which can be time-consuming.
Solid-phase synthesis, on the other hand, excels in its simplified purification process, where excess reagents and by-products are removed by simple washing of the resin-bound product. This makes it particularly amenable to automation and high-throughput synthesis of analogues. However, the loading of the starting material onto the resin and the final cleavage step can sometimes be challenging and may result in lower overall yields compared to solution-phase methods for simple, single amino acid derivatives. The choice of the optimal synthetic strategy will ultimately depend on the specific requirements of the research or development project, including the desired scale, available resources, and the need for synthetic versatility.
References
Comparative Analysis of Byproduct Formation in N-Phthaloylation Methods for Methionine
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals analyzing byproduct formation in various N-phthaloylation methods for the amino acid methionine. This report provides an objective comparison of product performance, supported by experimental data, to aid in the selection of the most appropriate synthetic route for specific research and development needs.
The N-phthaloyl group is a crucial protecting group in peptide synthesis and the development of pharmaceuticals. The choice of the N-phthaloylation method for methionine, a sulfur-containing amino acid, is critical as it can influence the purity of the final product due to the formation of undesirable byproducts. This guide evaluates common N-phthaloylation methods for methionine, focusing on the prevalence of key byproducts: methionine sulfoxide (B87167) and the diastereomeric D-form resulting from racemization.
Comparison of N-Phthaloylation Methods for Methionine
The selection of an N-phthaloylation method for methionine requires a trade-off between reaction time, yield, and the formation of impurities. The primary byproducts of concern are methionine sulfoxide, arising from the oxidation of the thioether side chain, and the D-enantiomer of N-phthaloyl-methionine, which results from racemization of the L-methionine starting material.
| Method | Reagent | Typical Conditions | Reported Yield of N-Phthaloyl Amino Acids | Key Byproducts for Methionine | Remarks |
| Conventional Heating | Phthalic Anhydride (B1165640) | Reflux in glacial acetic acid for 2-7 hours[1][2] | 66.8–95.8% for various amino acids[3] | Methionine Sulfoxide, D-Methionine (racemization) | High temperatures can lead to racemization[2]. The acidic environment and prolonged heating may also promote oxidation of the sulfur atom in methionine. |
| Microwave Irradiation | Phthalic Anhydride | Solvent-free, 200 W, 130°C for 5-6 min, followed by 5-10 min at a higher temperature[4] | Good to excellent yields reported for various amino acids[4][5][6] | Potentially reduced racemization and oxidation due to shorter reaction times. | Considered a greener and more efficient method. Shorter reaction times can minimize the formation of temperature- and time-dependent byproducts.[5] |
| Amine Protection | N-(Ethoxycarbonyl)phthalimide | Mild conditions, often at room temperature | Good yields reported for various amines | Minimal byproduct formation expected. | This method avoids harsh heating conditions, thereby reducing the risk of both racemization and oxidation. |
Primary Byproducts in Methionine N-Phthaloylation
Methionine Sulfoxide
The thioether group in methionine is susceptible to oxidation, leading to the formation of methionine sulfoxide. This oxidation can be promoted by harsh reaction conditions, such as prolonged heating in the presence of an acid catalyst. The formation of methionine sulfoxide introduces an additional chiral center, resulting in diastereomers which can be difficult to separate from the desired product.
Racemization of L-Methionine
High temperatures and prolonged reaction times, particularly under basic or strongly acidic conditions, can lead to the racemization of the chiral center in L-methionine. This results in the formation of N-phthaloyl-D-methionine, an impurity that can be problematic in the synthesis of stereochemically pure peptides and pharmaceuticals. Methods that employ milder conditions and shorter reaction times, such as microwave-assisted synthesis or the use of N-(ethoxycarbonyl)phthalimide, are generally preferred to minimize racemization.[3]
Experimental Protocols
N-Phthaloylation of Methionine using Phthalic Anhydride in Glacial Acetic Acid (Conventional Heating)
Procedure: A mixture of L-methionine (1 equivalent) and phthalic anhydride (1.05 equivalents) in glacial acetic acid is refluxed for 2-7 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with cold water to precipitate the crude product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol-water.
N-Phthaloylation of Methionine using Phthalic Anhydride (Microwave Irradiation)
Procedure: L-methionine (1 equivalent) and phthalic anhydride (1.1 equivalents) are placed in a microwave-safe reaction vessel. The solid mixture is irradiated in a microwave reactor at a power of 200 W and a temperature of 130°C for 5-6 minutes. This is followed by an additional 5-10 minutes of irradiation at a temperature close to the melting point of methionine.[4] After cooling, the reaction mixture is dissolved in a suitable solvent (e.g., chloroform) and washed with water to remove any unreacted starting materials and water-soluble byproducts. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the product.
N-Phthaloylation of Methionine using N-(Ethoxycarbonyl)phthalimide
Procedure: To a solution of L-methionine (1 equivalent) in a suitable solvent (e.g., aqueous sodium carbonate solution), N-(ethoxycarbonyl)phthalimide (1 equivalent) is added. The reaction is typically stirred at room temperature for a few hours. The product, N-phthaloyl-methionine, precipitates from the reaction mixture and can be collected by filtration. The crude product can be purified by recrystallization.
Logical Relationship of N-Phthaloylation and Byproduct Formation
Caption: Reaction scheme for N-phthaloylation of methionine and formation of major byproducts.
Conclusion
The choice of N-phthaloylation method for methionine has a significant impact on the purity of the resulting N-phthaloyl-methionine. While conventional heating with phthalic anhydride in glacial acetic acid is a widely used method, it carries a higher risk of forming methionine sulfoxide and racemized byproducts due to the harsh reaction conditions. Microwave-assisted synthesis offers a more rapid and potentially cleaner alternative, minimizing byproduct formation by reducing the reaction time. For syntheses where the preservation of stereochemical integrity and the avoidance of oxidation are paramount, the use of milder reagents like N-(ethoxycarbonyl)phthalimide is the most suitable approach. Researchers should carefully consider the specific requirements of their application when selecting an N-phthaloylation method for methionine.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of L- and D-Enantiomers of N-Phthaloyl-methionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chirality is a fundamental aspect of pharmacology, with enantiomers of a drug molecule often exhibiting significantly different biological activities. This is due to the stereospecific nature of interactions with biological macromolecules such as enzymes and receptors. Methionine, an essential sulfur-containing amino acid, exists in two enantiomeric forms: L-methionine and D-methionine. While L-methionine is the naturally occurring and proteogenic form, D-methionine can also be utilized by the body, often after enzymatic conversion to its L-counterpart. The addition of an N-phthaloyl group, a common protecting group in peptide synthesis, can further modulate the physicochemical properties and biological fate of the methionine enantiomers. N-phthaloyl amino acids have also been explored for their own intrinsic biological activities, including anti-inflammatory and immunomodulatory effects.[1]
This guide will explore the anticipated differences in the biological profiles of N-Phthaloyl-L-methionine and N-Phthaloyl-D-methionine, drawing upon the known characteristics of their constituent parts.
Data Presentation: Inferred Comparative Properties
The following table summarizes the inferred comparative properties of N-Phthaloyl-L-methionine and N-Phthaloyl-D-methionine based on the known characteristics of L- and D-methionine and the influence of the N-phthaloyl group.
| Property | N-Phthaloyl-L-methionine | N-Phthaloyl-D-methionine | Rationale / Key References |
| Metabolic Fate | Expected to be more readily metabolized, potentially involving de-phthaloylation followed by entry into the endogenous L-methionine metabolic pathways. | Metabolism is likely to be slower and may require initial conversion of the D-methionine moiety to L-methionine via D-amino acid oxidase (DAO) after de-phthaloylation. The N-phthaloyl group might hinder this conversion. | Based on general principles of L- and D-amino acid metabolism.[2] |
| Incorporation into Proteins | After removal of the phthaloyl group, the resulting L-methionine can be incorporated into proteins. | The D-enantiomer, even after de-phthaloylation, will not be directly incorporated into proteins. | Protein synthesis is stereospecific for L-amino acids. |
| Potential Cytotoxicity | L-methionine has shown inhibitory effects on the growth of some cancer cells.[3][4] The N-phthaloyl group could modify this activity. | D-methionine has also been shown to inhibit the growth of certain tumor cell lines in vitro.[4] The N-phthaloyl derivative may exhibit similar or enhanced effects. | Studies have shown that both L- and D-methionine can impact cancer cell proliferation.[3][4] |
| Enzyme Inhibition | The N-phthaloyl group may confer inhibitory activity against certain enzymes, a property observed in other N-phthaloyl amino acid derivatives. | Similar to the L-enantiomer, the presence of the phthaloyl group could lead to enzyme inhibition. Stereoselectivity of the target enzyme would determine any differences in potency. | N-phthaloyl derivatives have been investigated for various pharmacological activities.[1] |
| Receptor Binding | Potential for stereospecific interactions with receptors, where the L-configuration is often preferred by biological targets. | May exhibit different binding affinities and efficacies at receptors compared to the L-enantiomer due to stereochemical differences. | Receptor-ligand interactions are highly dependent on the three-dimensional structure of the ligand. |
| Immunomodulatory Effects | N-phthaloyl amino acids have been reported to possess immunomodulatory properties, such as inhibiting the production of inflammatory cytokines.[1] | The D-enantiomer could also exhibit immunomodulatory effects, potentially with different potency or targeting different pathways compared to the L-enantiomer. | The phthalimide (B116566) structure is a key feature of immunomodulatory drugs like thalidomide.[1] |
Experimental Protocols
As direct experimental data is unavailable, this section outlines hypothetical experimental protocols that could be employed to elucidate the comparative biological activities of N-Phthaloyl-L-methionine and N-Phthaloyl-D-methionine.
In Vitro Cytotoxicity Assay
-
Objective: To determine and compare the cytotoxic effects of the L- and D-enantiomers on various cancer cell lines.
-
Method:
-
Culture selected cancer cell lines (e.g., pancreatic, breast, colon) in appropriate media.
-
Treat the cells with increasing concentrations of N-Phthaloyl-L-methionine and N-Phthaloyl-D-methionine for 24, 48, and 72 hours.
-
Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a trypan blue exclusion assay.
-
Calculate the IC50 (half-maximal inhibitory concentration) values for each enantiomer and compare their cytotoxic potential.
-
Enzyme Inhibition Assay
-
Objective: To investigate and compare the inhibitory effects of the enantiomers on a relevant enzyme, for example, a protease or a kinase involved in a disease pathway.
-
Method:
-
Select a target enzyme and its corresponding substrate.
-
Perform the enzymatic reaction in the presence of varying concentrations of N-Phthaloyl-L-methionine and N-Phthaloyl-D-methionine.
-
Measure the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Determine the mode of inhibition and calculate the Ki (inhibition constant) for each enantiomer to compare their inhibitory potency.
-
In Vitro Immunomodulation Assay
-
Objective: To assess and compare the ability of the enantiomers to modulate the inflammatory response in immune cells.
-
Method:
-
Isolate primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or use a relevant immune cell line (e.g., RAW 264.7 macrophages).
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
Co-treat the cells with different concentrations of N-Phthaloyl-L-methionine and N-Phthaloyl-D-methionine.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA (Enzyme-Linked Immunosorbent Assay).
-
Compare the dose-dependent inhibitory effects of the two enantiomers on cytokine production.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts relevant to the potential biological activities of N-Phthaloyl-methionine enantiomers.
Caption: Hypothetical metabolic pathways of N-Phthaloyl-L-methionine and N-Phthaloyl-D-methionine.
Caption: Proposed experimental workflow for comparing the biological activities of the enantiomers.
Conclusion
While direct experimental evidence is currently lacking, a comparative analysis based on the known properties of L- and D-methionine and the influence of the N-phthaloyl group suggests that the L- and D-enantiomers of N-Phthaloyl-methionine are likely to exhibit distinct biological activities. The L-enantiomer is expected to be more readily integrated into endogenous metabolic pathways, while the D-enantiomer may have a different metabolic fate and potentially unique pharmacological effects. The N-phthaloyl moiety is anticipated to influence the overall biological profile, potentially conferring anti-inflammatory or other therapeutic properties to both enantiomers. Further research employing the experimental protocols outlined in this guide is necessary to definitively characterize and compare the biological activities of N-Phthaloyl-L-methionine and N-Phthaloyl-D-methionine. Such studies would be invaluable for researchers in the fields of medicinal chemistry and drug development.
References
Safety Operating Guide
Navigating the Safe Disposal of N-Phthaloyl-DL-methionine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of N-Phthaloyl-DL-methionine, a derivative of the amino acid methionine. Adherence to these protocols is essential for minimizing risks and complying with safety regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). While specific hazard information for this compound is not extensively detailed in readily available safety data sheets, general best practices for handling chemical compounds of this nature should be strictly followed.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Use safety glasses or goggles to protect against potential splashes.
-
Lab Coat: A standard laboratory coat is necessary to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area or under a fume hood to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Procedure
The disposal of this compound should be managed as chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
Collect all waste materials, including any contaminated items like weighing paper, spatulas, or gloves, in this designated container.
-
Do not mix this waste with other chemical waste streams to avoid potential incompatible reactions.[1]
-
-
Container Selection and Management:
-
Utilize a container that is chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid is recommended.[1]
-
Store the waste container in a designated, cool, and well-ventilated area, away from heat sources or ignition.
-
Ensure the container is kept closed at all times except when adding waste.[2]
-
-
Spill Management:
-
In the event of a spill, immediately contain the area.
-
Use an inert absorbent material, such as sand or vermiculite, to absorb the spilled solid.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Thoroughly clean the spill area.
-
-
Final Disposal:
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical State | Solid | [5] |
| Recommended Storage | 2-8°C | [6] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [7] |
| Disposal Method | Licensed waste disposal contractor | [3] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not available. The procedure outlined above is based on general best practices for chemical waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling N-Phthaloyl-DL-methionine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling N-Phthaloyl-DL-methionine in a laboratory setting. It includes crucial operational protocols and disposal guidance to ensure the safety of personnel and the integrity of research.
Immediate Safety and Handling
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following recommendations are based on general laboratory safety principles for handling similar chemical compounds. It is imperative to consult the substance-specific SDS provided by the supplier before any handling or use.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure. The following should be considered minimum requirements when handling this compound, likely a solid powder.
| PPE Category | Specification |
| Eye Protection | Wear chemical safety goggles or glasses with side shields that conform to EN166 or OSHA 29 CFR 1910.133 standards.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any tears or punctures before use.[2] |
| Body Protection | A standard laboratory coat should be worn to protect against skin contact.[3] |
| Respiratory | For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter (e.g., N95) or work in a fume hood.[2] |
Handling Procedures
Adherence to proper handling procedures is critical to minimize risk.
-
Engineering Controls: Handle this compound in a well-ventilated area. A chemical fume hood is recommended, especially when working with powders to control dust.[1][4]
-
Personal Hygiene: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1][5]
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated, labeled container for disposal.[6]
Operational Plan: Synthesis of this compound
The following is a general protocol for the synthesis of N-phthaloyl amino acids, which can be adapted for this compound.
Experimental Protocol
Objective: To synthesize this compound from phthalic anhydride (B1165640) and DL-methionine.
Materials:
-
Phthalic anhydride
-
DL-methionine
-
Glacial acetic acid
-
10% Hydrochloric acid (HCl)
-
Water
-
Ether
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 25 mmol of phthalic anhydride and 25 mmol of DL-methionine in 20 ml of glacial acetic acid.
-
Reflux: Heat the mixture to reflux for 5-7 hours.
-
Solvent Removal: After reflux, remove the glacial acetic acid under reduced pressure (in vacuo) to obtain an oily residue.
-
Acidification and Hydrolysis: Add 15 ml of water to the oily residue, followed by acidification with 10% HCl. Reflux the mixture for 1 hour.
-
Extraction: After cooling, extract the product with a 1:4 ether-water mixture.
-
Isolation: Filter the resulting precipitate.
-
Purification: Recrystallize the crude product from an ethanol-water mixture and dry to obtain pure this compound.
Disposal Plan
As this compound is not classified as a hazardous substance based on available information, it can likely be disposed of as non-hazardous waste.[7][8][9] However, always consult local regulations and the supplier's SDS for final determination.
| Waste Type | Disposal Procedure |
| Unused Product | If deemed non-hazardous, small quantities may be disposed of in the regular trash. For larger quantities, it is recommended to offer the surplus to a licensed disposal company.[2] |
| Contaminated Materials | Items such as gloves, paper towels, and weighing papers contaminated with this compound should be placed in a sealed bag and can typically be disposed of in the regular laboratory waste, provided the substance is non-hazardous. |
| Empty Containers | Rinse empty containers thoroughly with an appropriate solvent (e.g., water or ethanol). Once clean and dry, the containers can usually be recycled or disposed of in the regular trash.[10] |
| Liquid Waste (from synthesis) | Neutralize acidic or basic aqueous solutions to a pH between 6 and 8 before disposing of them down the sanitary sewer with copious amounts of water, in accordance with local regulations.[11] Organic solvent waste should be collected in a designated container for hazardous waste disposal. |
Visual Workflow for Synthesis and Handling
The following diagram illustrates the key steps in the synthesis and safe handling of this compound.
Caption: A logical workflow for the synthesis and safe handling of this compound.
References
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. westliberty.edu [westliberty.edu]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. cce.caltech.edu [cce.caltech.edu]
- 5. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
